2-methyl-1H-indole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLFJZXUBMFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497212 | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67242-60-8 | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-indole-3-carboxamide is a heterocyclic organic compound belonging to the indole carboxamide class. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and spectral data. While the broader class of indole carboxamides has been extensively studied, this guide focuses on the available specific data for the this compound derivative.
Core Physicochemical Properties
This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| Melting Point | 224 - 227 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 67242-60-8 | [1] |
Synthesis and Characterization
General Synthetic Workflow
A plausible synthetic route is illustrated below. The initial step often involves a Fischer indole synthesis or a palladium-catalyzed cyclization to form the indole nucleus.
Experimental Protocols
Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
A common method for the synthesis of the precursor, ethyl 2-methyl-1H-indole-3-carboxylate, is the Fischer indole synthesis.[2]
-
Reactants: A mixture of ethyl acetoacetate (0.05 mol) and glacial acetic acid (0.05 mol) is placed in a flat-bottom flask and refluxed in methanol (25 ml). Phenylhydrazine (0.05 mol) is added slowly over the first hour.[2]
-
Reaction: The stirring is continued for an additional hour.[2]
-
Work-up: The reaction mixture is poured into a beaker and stirred vigorously until it solidifies. Sufficient water is added, and the solid is filtered, dried, and recrystallized from ethanol to yield the product.[2]
Synthesis of 2-Methyl-1H-indole-3-carbohydrazide (as an example of a related amide)
While a specific protocol for the simple carboxamide is not detailed, the synthesis of the corresponding hydrazide provides insight into the reactivity of the ester.[2]
-
Reactants: An ethanolic solution of ethyl 2-methyl-1H-indole-3-carboxylate (0.05 mol) is refluxed with hydrazine hydrate (0.05 mol) for 3 hours at 70°C.[2]
-
Work-up: The reaction mixture is cooled and poured over crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol.[2]
Spectral Data
Detailed spectral data for this compound is not extensively reported. However, data for its precursor, methyl 2-methyl-1H-indole-3-carboxylate, is available and provides a reference for the core indole structure.
Spectral Data for Methyl 2-methyl-1H-indole-3-carboxylate [1]
| Data Type | Spectral Features |
| ¹H NMR (CDCl₃) | δ 8.48 (brs, -NH), 8.09 (dd, J = 7.5 Hz, 2 Hz, 1H), 7.30 (dd, J = 7.5Hz, 2 Hz, 1H), 7.21 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 7.19 (qd, J = 14.5, 7.5, 1.8 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H). |
| ¹³C NMR (CDCl₃) | δ 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2. |
| HRMS (ESI) | m/z 190.0874 [M+H]⁺ (calcd. for C₁₁H₁₂NO₂: 190.0863). |
Potential Biological Activity and Signaling Pathways
The indole carboxamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antiviral agents.[2] However, specific studies on the biological activity and mechanism of action of this compound are limited.
Derivatives of the closely related 2-methyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2] These studies suggest that the analgesic effect may be attributed to anti-inflammatory action, potentially through the inhibition of cyclooxygenase, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Given the known activities of other indole carboxamides, it is plausible that this compound could interact with various signaling pathways. However, without specific experimental data for this compound, any depiction of a signaling pathway would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a compound of interest within the broader class of biologically active indole carboxamides. This guide has summarized its core physicochemical properties and provided context for its synthesis and characterization based on available data for closely related compounds. While the full biological profile and specific mechanisms of action for this compound remain to be elucidated, the established activities of its structural analogs suggest it as a promising candidate for further investigation in drug discovery and development. Future research should focus on detailed biological screening and mechanistic studies to unlock the full therapeutic potential of this compound.
References
physicochemical characteristics of 2-methyl-1H-indole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methyl-1H-indole-3-carboxamide, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its known properties, outlines a general synthetic approach, and discusses its potential biological relevance.
Core Physicochemical Characteristics
This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Melting Point | 224 - 227 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | ≥ 98% (as per commercial suppliers) | [1] |
| Predicted logP | 1.6 | [3] |
| Predicted pKa | Acidic (indole NH): ~17, Basic (amide): Not readily protonated | General chemical principles |
| Solubility | Favorable solubility in various organic solvents | [1] |
Synthesis and Characterization
A potential synthetic workflow is outlined below. This process is a generalized representation and would require optimization for specific laboratory conditions.
Experimental Protocol: General Amidation of Indole-3-Carboxylic Acids
The following is a generalized protocol based on standard organic synthesis techniques for the conversion of a carboxylic acid to a primary amide.
1. Activation of the Carboxylic Acid:
-
2-Methyl-1H-indole-3-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene).
-
An activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at a controlled temperature (often 0 °C) to form the corresponding acid chloride.
-
The reaction is typically stirred for several hours at room temperature or with gentle heating until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The excess activating agent and solvent are removed under reduced pressure.
2. Amidation:
-
The resulting crude acid chloride is dissolved in a suitable aprotic solvent.
-
The solution is then added slowly to a cooled (0 °C) concentrated solution of ammonia or ammonium hydroxide.
-
The reaction mixture is stirred, allowing it to warm to room temperature, until the formation of the amide is complete.
-
The solid product is collected by filtration, washed with water to remove any salts, and then dried.
3. Purification:
-
The crude this compound can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
Characterization Methods
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule. Expected signals would include those for the methyl group, the aromatic protons of the indole ring, and the amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the indole and amide groups, as well as the C=O stretch of the amide.
Biological Significance and Potential Applications
Indole-based structures are prevalent in a vast array of biologically active compounds and natural products. The indole-2-carboxamide and indole-3-carboxamide scaffolds, in particular, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Derivatives of indole-3-carboxylic acid have been investigated for various pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Studies on related indole derivatives have shown potential for reducing inflammation and pain, possibly through the inhibition of cyclooxygenase enzymes.
-
Anticancer Activity: The indole nucleus is a key component of many anticancer agents.
-
Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin has led to the investigation of indole derivatives for the treatment of various neurological and psychiatric conditions.[1]
While specific signaling pathways for this compound have not been elucidated in the reviewed literature, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The general mechanism of action for many bioactive indole carboxamides involves their ability to form hydrogen bonds and engage in hydrophobic interactions within the binding sites of enzymes and receptors.
The logical relationship for its potential role in drug discovery can be visualized as follows:
Conclusion
This compound is a compound of significant interest due to its core indole structure, which is a cornerstone in the development of new therapeutic agents. While detailed experimental data on some of its physicochemical properties and its specific biological mechanisms are yet to be fully documented in publicly available literature, the information presented in this guide provides a solid foundation for researchers. The generalized synthetic and characterization methods, along with the established biological potential of the broader indole carboxamide class, underscore the value of this compound as a building block in medicinal chemistry and drug discovery endeavors. Further research is warranted to fully explore its properties and potential applications.
References
A Technical Guide to the Synthesis of 2-Methyl-1H-indole-3-carboxamide
Abstract: This technical whitepaper provides an in-depth overview of the primary synthetic pathways for 2-methyl-1H-indole-3-carboxamide, a significant heterocyclic compound. The indole nucleus is a foundational structure in numerous natural products, pharmaceuticals, and agrochemicals, making efficient synthetic routes to its derivatives a subject of considerable interest for researchers in medicinal and process chemistry.[1][2] This guide details established methodologies, including the renowned Fischer indole synthesis and multi-step pathways involving the formation and subsequent amidation of a carboxylic acid intermediate. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most prominent methods involve either the direct formation of the indole ring with the carboxamide precursor functional group already in place or a two-step approach where the 2-methyl-1H-indole core is first constructed, followed by the introduction of the carboxamide group at the C3 position. Key strategies include:
-
Fischer Indole Synthesis: A classical and versatile method for forming the indole ring from a phenylhydrazine and a ketone or aldehyde.[3] For the target molecule, this typically involves the reaction of phenylhydrazine with an acetoacetamide derivative.
-
Synthesis via 2-Methyl-1H-indole-3-carboxylic Acid/Ester: This robust two-stage approach first focuses on synthesizing the more stable ester or carboxylic acid derivative, which is then converted to the target carboxamide in a separate amidation step. This allows for modularity and often results in higher overall yields.
The following diagram illustrates the relationship between these primary synthetic approaches.
Caption: High-level overview of synthetic routes to the target compound.
Pathway I: Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] The reaction proceeds through a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, undergoes a[4][4]-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[3][5]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate
This protocol is adapted from established procedures for the Fischer indole synthesis.[6]
-
Hydrazone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise at room temperature, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a Brønsted or Lewis acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 80-100 °C and maintain for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. If a solid precipitates, filter, wash with water, and dry. If an oil forms, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield ethyl 2-methyl-1H-indole-3-carboxylate.
Conversion to this compound
The resulting ester must be converted to the target amide. This is typically achieved via hydrolysis to the carboxylic acid followed by amidation, or by direct aminolysis.
-
Hydrolysis (Optional): Reflux the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (NaOH) until the reaction is complete (monitored by TLC). Acidify the cooled mixture with HCl to precipitate 2-methyl-1H-indole-3-carboxylic acid. Filter, wash with water, and dry.
-
Amidation: Suspend the 2-methyl-1H-indole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[7] Stir for 10 minutes, then add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride). Stir at room temperature for 8-16 hours.[7]
-
Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Pathway II: SNAr and Reductive Cyclization
A more modern approach involves an initial SNAr (Nucleophilic Aromatic Substitution) reaction between a 2-halonitroarene and a carbon nucleophile, followed by a reductive cyclization to form the indole ring.[1] This method avoids the use of potentially hazardous hydrazines.
Caption: Workflow for the SNAr / Reductive Cyclization pathway.
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is based on the efficient one-pot synthesis of 2-amino-indole-3-carboxamides, adapted for the target structure.[1][8]
-
SNAr Reaction: To a solution of ethyl cyanoacetate (1.0 eq) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C. After stirring for 15 minutes, add 2-chloronitrobenzene (1.0 eq) and allow the reaction to proceed at room temperature for 1-2 hours.
-
Reductive Cyclization: Without isolating the intermediate, carefully add a reducing agent system. A common system involves zinc dust (10 eq) and an acid like HCl (2.0 eq) or a combination of FeCl₃ (3.0 eq) and zinc dust.[8] Heat the reaction to 100 °C for 1 hour. This step reduces the nitro group to an amine, which then spontaneously cyclizes onto the nitrile, forming the indole ring.
-
Workup and Purification: Cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data Summary
The efficiency of the SNAr/reductive cyclization pathway is highly dependent on reaction conditions. The tables below summarize optimization data from related syntheses.[1]
Table 1: Optimization of the SNAr Reaction
| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |
| 1 | DMF | K₂CO₃ | 80 | 75 |
| 2 | DMSO | K₂CO₃ | 80 | 90 |
| 3 | DMF | NaH | 25 | >95 |
| 4 | THF | NaH | 25 | 60 |
Table 2: Optimization of the Reductive Cyclization Step
| Entry | Solvent System | Reductant | Temperature (°C) | Yield (%) |
| 1 | EtOH/EtOAc | Pd/C, H₂ (1 atm) | 25 | 85 |
| 2 | EtOH/EtOAc | Pd/C, H₂ (1 atm) | 60 | 93 |
| 3 | DMF | Zn / HCl | 100 | 82 |
| 4 | Acetic Acid | Fe / HCl | 110 | 78 |
Data adapted from analogous syntheses in the literature for illustrative purposes.[1]
The resulting product from this pathway is typically an ester or a nitrile, which would then require hydrolysis and amidation as described in Section 2.2 to yield the final this compound.
Conclusion
This guide has detailed two primary and effective strategies for the synthesis of this compound. The Fischer indole synthesis represents a classical, direct, and widely understood method for constructing the indole core. While powerful, it often requires harsh acidic conditions and the use of hydrazine derivatives. The multi-step approach via an SNAr reaction and reductive cyclization offers a modern alternative that avoids hydrazines and allows for greater modularity. The final amidation step is a crucial transformation, for which standard and high-yielding protocols are well-established. The choice of synthetic route will depend on factors such as starting material availability, scalability, safety considerations, and desired purity of the final product. Both pathways provide a robust foundation for researchers and drug development professionals to access this important indole derivative.
References
- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. bipublication.com [bipublication.com]
- 7. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-1H-indole-3-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-methyl-1H-indole-3-carboxamide, a member of the pharmacologically significant indole carboxamide family. We explore its chemical properties, synthesis protocols, and the broader biological activities of related derivatives, offering insights for its application in research and drug development.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound featuring a bicyclic indole structure, substituted with a methyl group at position 2 and a carboxamide group at position 3. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2]
Chemical Structure:
Physicochemical Data:
The following table summarizes the key identification and property data for this compound.
| Property | Value | Reference |
| CAS Number | 67242-60-8 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.2 g/mol | [3] |
| Purity | ≥98% (Typical) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from its corresponding ester, methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3).[4] The ester itself is a common intermediate synthesized through various methods, including palladium-catalyzed intramolecular oxidative coupling.[5]
A prevalent method for synthesizing the precursor ester involves the Fischer indole synthesis or modern catalytic cyclizations. For instance, a palladium-catalyzed intramolecular oxidative coupling of (Z)-3-(arylamino)but-2-enoates can yield various functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields.[5] Microwave-assisted protocols have been shown to accelerate this reaction.[5]
The conversion of the methyl ester to the target carboxamide is a standard amidation reaction.
-
Reactants : Methyl 2-methyl-1H-indole-3-carboxylate and a source of ammonia (e.g., aqueous ammonia, ammonia in methanol).
-
Procedure : The ester is dissolved in a suitable solvent, such as methanol. An excess of the ammonia solution is added.
-
Conditions : The reaction mixture is typically heated under pressure in a sealed vessel. The progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up and Purification : Upon completion, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final this compound product.
The following diagram illustrates this common synthetic transformation.
Biological Activity and Therapeutic Potential
While specific data on the biological activity of this compound is limited, the broader class of 2-methyl-indole and indole-3-carboxamide derivatives exhibits a wide range of pharmacological effects, making this scaffold highly attractive for drug discovery.
Derivatives synthesized from a 2-methyl-1H-indole-3-carboxylic acid core have demonstrated significant anti-inflammatory and analgesic properties.[1] In preclinical models, certain thiazolidine derivatives of this scaffold showed potent inhibition of carrageenan-induced and dextran-induced paw edema, with efficacy comparable to standard drugs like Phenylbutazone.[1]
The indole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[6] Indole-2-carboxamides, a closely related isomer, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the MmpL3 protein.[6] Furthermore, various indole carboxamide derivatives have been evaluated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are critical in cancer progression, demonstrating significant antiproliferative activity against various cancer cell lines.[7][8] 3-Substituted 2-methyl indole analogs have also been investigated as inhibitors of cholinesterases and glutathione S-transferase.[9][10]
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[11][12] Small molecule inhibitors targeting this pathway are a key area of cancer therapy research.[13] Notably, complex derivatives containing the 2-methyl-1H-indole core have been identified as potent antagonists of the Hh pathway. These molecules can suppress the activity of the Smoothened (SMO) receptor, a key transmembrane protein in the pathway, thereby blocking downstream signal transduction and inhibiting tumor growth.[14]
The diagram below outlines the canonical Hedgehog signaling pathway and the inhibitory action of SMO antagonists.
Quantitative Data Summary
The following tables present quantitative data from studies on derivatives of the 2-methyl-1H-indole-3-carboxylic acid scaffold, providing context for potential research applications.
Table 1: Anti-inflammatory Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives [1]
| Compound | Dose (mg/kg) | % Inhibition of Dextran-Induced Edema (at 3h) |
| VIb | 100 | 16.44% |
| VId | 100 | 31.80% |
| Phenylbutazone | 100 | 38.99% |
Table 2: Analgesic Activity of 2-Methyl-1H-indole-3-carboxylic Acid Derivatives [1]
| Compound | Dose (mg/kg) | % Inhibition of Acetic Acid-Induced Writhing |
| VIa | 100 | 8.63% |
| VIb | 100 | 42.47% |
| VIc | 100 | 31.19% |
| VId | 100 | 57.52% |
| VIe | 100 | 11.70% |
| Aspirin | 100 | 65.03% |
(Note: Compounds VI(a-e) are N-benzylidine-2-methyl-1H-indole-3-carbohydrazide-thiazolidine derivatives as described in the cited source)
Table 3: Antiproliferative Activity of Related Indole-2-carboxamide Derivatives [7]
| Compound | Cell Line | IC₅₀ (µM) |
| 5d (4-morpholin-4-yl phenethyl) | A-549 (Lung) | 1.10 |
| MCF-7 (Breast) | 0.95 | |
| Panc-1 (Pancreatic) | 1.15 | |
| 5e (2-methylpyrrolidin-1-yl phenethyl) | A-549 (Lung) | 0.95 |
| MCF-7 (Breast) | 0.80 | |
| Panc-1 (Pancreatic) | 1.00 | |
| Doxorubicin (Reference) | A-549 (Lung) | 1.20 |
| MCF-7 (Breast) | 0.90 | |
| Panc-1 (Pancreatic) | 1.40 |
(Note: Compounds are derivatives of 5-chloro-3-methyl-1H-indole-2-carboxamide as described in the cited source)
Conclusion
This compound belongs to a class of compounds with immense potential in drug development. While direct studies on this specific molecule are not abundant, the extensive research on its close structural relatives highlights promising avenues for investigation. The demonstrated anti-inflammatory, analgesic, antimicrobial, and anticancer activities of its derivatives, particularly through mechanisms like Hedgehog pathway inhibition, underscore the value of the 2-methyl-indole-3-carboxamide scaffold as a foundation for designing novel therapeutic agents. The synthetic protocols are well-established, allowing for accessible derivatization and exploration of structure-activity relationships. This guide serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.
References
- 1. bipublication.com [bipublication.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. americanelements.com [americanelements.com]
- 5. mdpi.com [mdpi.com]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]
- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 13. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 14. Small molecule Hedgehog pathway antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Genesis and Evolution of Indole-3-Carboxamides: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among the vast landscape of indole derivatives, the indole-3-carboxamide scaffold has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of indole-3-carboxamides, detailing their synthesis, key biological activities with a focus on quantitative data, and the signaling pathways they modulate. Experimental protocols for seminal synthetic methods and biological assays are also provided to facilitate further research and development in this dynamic field.
Historical Perspective and Discovery
While pinpointing a single, definitive "discovery" of the parent indole-3-carboxamide is challenging within the historical literature, its emergence is intrinsically linked to the broader exploration of indole chemistry that began in the 19th century. Early investigations into the degradation of indigo dye and the amino acid tryptophan laid the foundation for understanding the indole ring system.
The development of synthetic methods for indole derivatives in the late 19th and early 20th centuries, such as the renowned Fischer indole synthesis, paved the way for the systematic exploration of functionalized indoles.[2] The preparation of indole-3-carboxamides likely arose from the desire to create amide derivatives of indole-3-carboxylic acid, a key intermediate accessible from indole itself. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds like indole, provided a reliable route to indole-3-carboxaldehyde, a direct precursor to indole-3-carboxylic acid and its subsequent amide derivatives.
The true impetus for the intensive study of indole-3-carboxamides, however, came with the burgeoning field of medicinal chemistry in the mid-20th century. As researchers began to understand the "privileged" nature of the indole scaffold in interacting with biological targets, the carboxamide functional group was recognized as a key pharmacophoric element capable of forming crucial hydrogen bonds with proteins. This realization sparked a wave of synthetic efforts to generate diverse libraries of indole-3-carboxamides for biological screening, leading to the discovery of their multifaceted therapeutic potential.
Synthetic Methodologies
The synthesis of indole-3-carboxamides has evolved from classical methods to more sophisticated and efficient modern techniques. The choice of synthetic route often depends on the desired substitution pattern on the indole nucleus and the amide nitrogen.
Classical Approaches
One of the most straightforward and traditional methods for the synthesis of N-substituted indole-3-carboxamides involves the coupling of indole-3-carboxylic acid with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents.
Modern Synthetic Protocols
More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. One-pot syntheses and transition-metal-catalyzed reactions have become increasingly prevalent.
Experimental Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide
This protocol describes an efficient one-pot, two-step solution-phase synthesis from a 2-halonitrobenzene and a cyanoacetamide.[3]
Materials:
-
N-Butyl-2-cyanoacetamide
-
2-Fluoronitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃)
-
Zinc dust (Zn)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
50 mL flask with stir bar
Procedure:
-
To a 50 mL flask equipped with a stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv.) in dry DMF (0.5 M) and sodium hydride (2.2 mmol, 1.1 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture and continue stirring at room temperature for 1 hour. The reaction mixture will turn deep purple.
-
Add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the mixture, followed by the addition of FeCl₃ (6.0 mmol, 3.0 equiv.) and zinc dust (20 mmol, 10 equiv.).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 mL of water.
-
Filter the crude reaction mixture and wash the solid with 25 mL of ethyl acetate.
-
Extract the aqueous solution with ethyl acetate (2 x 20 mL).
-
Combine the organic phases and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Experimental Protocol: Synthesis of N-Substituted Indole-3-Carboxaldehyde Derivatives
This protocol details the N-acylation of indole-3-carboxaldehyde and subsequent coupling with an aryl amine.[4]
Materials:
-
Indole-3-carboxaldehyde
-
Triethylamine
-
Tetrahydrofuran (THF)
-
3-Chloroacetyl chloride
-
Aryl amine
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
5% Sodium bicarbonate solution
Procedure for N-acylation:
-
In a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 mL of THF, add 3-chloroacetyl chloride (2.2 mmol) in 5 mL of THF dropwise.
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction mixture in ice-cold water and extract the product with diethyl ether.
-
Wash the ether layer with 5% NaHCO₃ solution followed by distilled water.
-
Dry the ether layer over anhydrous Na₂SO₄ and concentrate to obtain 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.
Procedure for coupling with aryl amines:
-
Treat a solution of the aryl amine (1.2 mmol) in 10 mL of dry THF with K₂CO₃ (600 mg) under a nitrogen atmosphere.
-
Add a solution of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1 mmol) in 5 mL of dry THF dropwise.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the resulting product by column chromatography.
Biological Activities and Quantitative Data
Indole-3-carboxamides have demonstrated a remarkable range of biological activities, with significant potential in the treatment of cancer, inflammation, and infectious diseases. The following tables summarize key quantitative data for representative indole-3-carboxamide derivatives.
| Compound Name/Number | Target/Assay | Cell Line | IC₅₀/EC₅₀ | Reference |
| Anticancer Activity | ||||
| PQ-ICA 2 | Antiproliferative | LNCaP (Prostate) | 10.3 µM | [5] |
| PQ-ICA 2 | Antiproliferative | PC-3 (Prostate) | 18.5 µM | [5] |
| PQ-ICA 2 | Antiproliferative | MDA-MB-231 (Breast) | 25.6 µM | [5] |
| Compound 5f | Antiproliferative | MCF-7 (Breast) | 13.2 µM | [6] |
| Compound 5f | Antiproliferative | MDA-MB-468 (Breast) | 8.2 µM | [6] |
| Compound 8f | Antiproliferative | KNS42 (Pediatric Brain) | 0.84 µM | [7] |
| Antiviral Activity | ||||
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | 1.06 µg/mL | [8] |
| Enzyme Inhibition | ||||
| 1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide (4 ) | Protein Kinase CK2 | 14.6 µM | [3] | |
| Indole-3-carboxamide 29 | ZVpro (Zika Virus Protease) | 0.39 µM | [9] | |
| Compound 5 | PARP-1 | 6.8 µM | [10] | |
| Indole-2-carboxamide 5e | EGFR | 89 nM | [11] | |
| Indole-2-carboxamide 5e | CDK2 | 13 nM | [11] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of indole-3-carboxamides stem from their ability to modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
Many indole-3-carboxamides exert their anticancer effects by targeting key proteins involved in cell proliferation, survival, and angiogenesis.
-
Kinase Inhibition: A significant number of indole-3-carboxamides have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and others. By blocking the activity of these kinases, these compounds can halt the cell cycle and induce apoptosis.
-
Tubulin Polymerization Inhibition: Several indole-3-carboxamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Androgen Receptor (AR) Signaling Modulation: In prostate cancer, the androgen receptor is a critical driver of tumor growth. Certain indole-3-carboxamides have been developed as antagonists of the AR, blocking its transcriptional activity and thereby inhibiting the growth of prostate cancer cells.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of some indole-3-carboxamides are attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Experimental Protocols for Biological Assays
To facilitate the investigation of novel indole-3-carboxamide derivatives, detailed protocols for key biological assays are provided below.
Experimental Protocol: Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole-3-carboxamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the indole-3-carboxamide compound in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[8]
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate and ATP
-
Indole-3-carboxamide inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the indole-3-carboxamide in a suitable buffer.
-
In a white-walled multi-well plate, add the kinase, the test compound, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Experimental Protocol: Tubulin Polymerization Assay
This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[12]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (optional)
-
Indole-3-carboxamide inhibitor
-
96-well plates
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Add the indole-3-carboxamide inhibitor or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells and immediately placing the plate in the plate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence emission over time.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
The indole-3-carboxamide scaffold has proven to be a remarkably versatile and productive platform for the discovery of novel therapeutic agents. From its historical roots in the broader exploration of indole chemistry to the sophisticated synthetic and screening methodologies employed today, the journey of indole-3-carboxamides highlights the power of medicinal chemistry in leveraging privileged structures to address complex diseases. The wealth of quantitative data and the growing understanding of their mechanisms of action continue to fuel the development of new and improved indole-3-carboxamide-based drugs with the potential to make a significant impact on human health. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Preliminary Biological Screening of 2-methyl-1H-indole-3-carboxamide
A comprehensive analysis of the nascent yet promising biological activities of 2-methyl-1H-indole-3-carboxamide and its derivatives reveals a scaffold with significant potential for development in oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of its biological profile, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows for researchers, scientists, and drug development professionals.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of this core, particularly at the 2 and 3 positions, has yielded a diverse array of therapeutic agents. Among these, the this compound framework has emerged as a subject of interest for its diverse biological activities. Preliminary screenings of this compound and its derivatives have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties, warranting a deeper investigation into its therapeutic utility.
Quantitative Biological Activity
The biological evaluation of this compound derivatives has yielded significant quantitative data across various assays. These findings, summarized below, highlight the potential of this chemical scaffold in different therapeutic areas.
Anticancer Activity
Derivatives of the indole-2-carboxamide and indole-3-carboxamide core have shown potent antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-substituted 1H-indole-2-carboxamides (general) | K-562 (leukemia) | 0.33 - 0.61 | [1] |
| Primaquine–indole-3-carboxamide (PQ-ICA) 2 | LNCaP (prostate) | Lower than parent compounds | [2] |
| Indole-2-carboxamide derivative 5d | A-549, MCF-7, Panc-1 | 0.95 - 1.00 | [3] |
| Indole-2-carboxamide derivative 5e | A-549, MCF-7, Panc-1 | 0.80 - 1.00 | [3] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (breast) | 6.10 ± 0.4 | [4] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (breast) | 6.49 ± 0.3 | [4] |
| Pyrido-indole-one hybrid 9c | MDA-MB-231 (breast) | 0.77 ± 0.03 | [5] |
| Pyrido-indole-one hybrid 9c | 4T1 (breast) | 3.71 ± 0.39 | [5] |
| Pyrido-indole-one hybrid 9c | MCF-7 (breast) | 4.34 ± 0.31 | [5] |
Antimicrobial Activity
The antimicrobial potential of indole-3-carboxamide derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary measure of efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole carboxamide derivatives (general) | Staphylococcus aureus | 1.56 - 3.13 | [6] |
| Indole carboxamide derivatives (general) | Bacillus subtilis | 1.56 - 12.5 | [6] |
| Indole carboxamide derivatives (general) | Escherichia coli | 1.56 - 12.5 | [6] |
| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b ) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | [7] |
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococci | < 1 | [8] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | MRSA | 0.98 | [9][10] |
| Indole-2-carboxamide analogue 8g | Mycobacterium tuberculosis H37Rv | 0.32 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols used in the biological screening of this compound and its analogs.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Screening: Disc Diffusion Method
The disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to various antimicrobial compounds.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in the biological screening and the potential mechanisms of action, the following diagrams are provided.
References
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
High-Resolution Mass Spectrometry of 2-Methyl-1H-indole-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 2-methyl-1H-indole-3-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document details the compound's key mass spectrometric properties, a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and insights into its potential biological significance.
Core Compound Data
Quantitative data for this compound is summarized in the table below. The exact mass is a critical parameter for high-resolution mass spectrometry, enabling precise identification and characterization.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem |
| Monoisotopic Mass | 174.07931 g/mol | Calculated |
| Molecular Weight | 174.20 g/mol | PubChem |
High-Resolution Mass Spectrometry Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. For this compound, HRMS provides the exact mass of the molecular ion, which is crucial for confirming its elemental composition.
Experimental Protocol
The following is a detailed methodology for the high-resolution mass spectrometric analysis of this compound, adapted from established protocols for similar indole derivatives.
1. Sample Preparation:
-
Dissolve a 1-5 mg sample of this compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for direct infusion analysis.
-
For LC-HRMS analysis, the concentration may be adjusted based on the sensitivity of the instrument and the chromatographic conditions.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™ series or a Bruker maXis series Q-TOF, is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.
-
Infusion/Mobile Phase: A solution of 50:50 acetonitrile:water with 0.1% formic acid can be used for direct infusion or as the mobile phase for LC-HRMS.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath Gas Flow Rate: 10 - 20 arbitrary units
-
Auxiliary Gas Flow Rate: 2 - 5 arbitrary units
-
Capillary Temperature: 275 - 325 °C
-
Mass Range: m/z 50 - 500
-
Resolution: ≥ 60,000 FWHM (Full Width at Half Maximum)
-
Data Acquisition: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺. For fragmentation studies, perform data-dependent MS/MS analysis on the most intense ions.
The workflow for a typical HRMS experiment is depicted in the diagram below.
Proposed Fragmentation Pattern
Upon positive mode electrospray ionization, the molecule will readily protonate to form the molecular ion, [M+H]⁺, with an expected m/z of approximately 175.0866. Subsequent fragmentation in the collision cell (MS/MS) is likely to proceed through several key pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides involves the neutral loss of ammonia, which would result in a fragment ion at m/z 158.0597.
-
Cleavage of the Carboxamide Group: The bond between the indole ring and the carboxamide group can cleave, leading to the formation of a 2-methyl-1H-indol-3-yl cation at m/z 130.0651.
-
Loss of Carbon Monoxide (CO): Following the initial fragmentation, further loss of neutral molecules such as carbon monoxide from fragment ions is possible.
The proposed fragmentation pathway is illustrated in the following diagram:
Biological Significance and Potential Signaling Pathways
Indole carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. While the specific biological targets of this compound are not extensively documented, related compounds have been shown to interact with several key signaling pathways.
Anticancer Activity: Many indole-2- and -3-carboxamides exhibit potent anticancer activity by targeting various components of cell signaling cascades. These can include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. Inhibition of these receptors can disrupt downstream signaling pathways, leading to apoptosis and a reduction in cell proliferation.
Antimicrobial Activity: In the context of infectious diseases, certain indole carboxamides have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.
A generalized signaling pathway illustrating the potential mechanism of action for an indole carboxamide as an MmpL3 inhibitor is presented below.
Conclusion
This technical guide provides essential information for the high-resolution mass spectrometric analysis of this compound. The provided data, experimental protocol, and proposed fragmentation pattern serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The exploration of its potential biological activities highlights the importance of this compound and its analogs as promising candidates for further investigation.
A Technical Guide to the Therapeutic Potential of 2-Methyl-1H-indole-3-carboxamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of indole-3-carboxamide, in particular, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the potential therapeutic targets of a specific subclass: 2-methyl-1H-indole-3-carboxamide derivatives . While literature specifically isolating this scaffold is emerging, this document synthesizes data from closely related analogues to illuminate its most promising therapeutic avenues. Key targets discussed include tubulin, protein kinases, bacterial components, and mediators of inflammation. This guide provides quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Therapeutic Targets
Indole-based compounds have been extensively investigated as anticancer agents. The this compound scaffold holds potential for interacting with several key targets in oncology, primarily through the inhibition of cellular division and oncogenic signaling pathways.
Target: Tubulin Polymerization
Microtubules are critical components of the cytoskeleton, playing a central role in mitotic spindle formation and cell division.[1] Small molecules that interfere with microtubule dynamics are among the most effective anticancer drugs.[1] These agents are classified as either microtubule-stabilizing or destabilizing (inhibitors of polymerization). Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4]
While specific data for this compound derivatives as tubulin inhibitors is limited, the following table presents data for analogous indole derivatives, demonstrating the potential of this structural class.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Indole-sulfonamide derivative (Compound 18) | HeLa (Cervical) | IC₅₀ (Antiproliferative) | 0.24 µM | [2] |
| Indole-sulfonamide derivative (Compound 18) | A549 (Lung) | IC₅₀ (Antiproliferative) | 0.59 µM | [2] |
| Indole-sulfonamide derivative (Compound 18) | Tubulin Assembly | IC₅₀ (Inhibition) | 1.82 µM | [2] |
| Fused Indole derivative (Compound 21) | Multiple Lines | IC₅₀ (Antiproliferative) | 22-56 nM | [3] |
| Fused Indole derivative (Compound 21) | Tubulin Assembly | IC₅₀ (Inhibition) | 0.15 µM | [3] |
| 2-Phenylindole derivative (Compound 36/37) | Tubulin Assembly | IC₅₀ (Inhibition) | 1.0-2.0 µM | [5] |
This protocol outlines a method to assess the effect of test compounds on tubulin polymerization in vitro by monitoring fluorescence.[6][7][8][9]
-
Reagent Preparation:
-
Tubulin Solution: Reconstitute lyophilized porcine brain tubulin to a concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
GTP Stock: Prepare a 10X stock of GTP in the general tubulin buffer for a final assay concentration of 1 mM.
-
Fluorescent Reporter: A fluorescent reporter that preferentially binds to polymerized tubulin (e.g., DAPI) is included in the assay buffer.[9]
-
Test Compound: Prepare a stock solution of the this compound derivative in 100% DMSO. Create serial dilutions in tubulin buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Controls: Prepare solutions for a positive control (e.g., Nocodazole, a known inhibitor) and a negative control (vehicle, e.g., 1% DMSO).
-
-
Assay Procedure:
-
Pre-warm a fluorescence-capable 96-well microplate reader to 37°C. Use opaque-walled plates to minimize signal bleed-through.
-
On ice, add the test compounds and controls to the designated wells of the microplate.
-
Prepare the final reaction mixture by adding GTP stock and glycerol (enhancer, typically to 10%) to the reconstituted tubulin solution.[9]
-
To initiate polymerization, add the tubulin reaction mixture to all wells.
-
Immediately place the plate into the pre-warmed plate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 to 90 minutes.[8]
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of microtubule formation.
-
Analyze the curves to determine the effect of the compound on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state polymer mass.[7]
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Target: Protein Kinases
Protein kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. Indole carboxamide derivatives have been successfully developed as inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Casein Kinase 2 (CK2).[10][11]
The following table summarizes the inhibitory activity of various indole carboxamide derivatives against several protein kinases.
| Compound Class | Target Kinase | Activity Metric | Value | Reference |
| Indole-2-carboxamide 5d | EGFR | IC₅₀ | 89 ± 6 nM | [10] |
| Indole-2-carboxamide 5e | EGFR | IC₅₀ | 93 ± 8 nM | [10] |
| Indole-2-carboxamide Va | EGFR | IC₅₀ | 71 ± 6 nM | |
| Indole-2-carboxamide Va | BRAFV600E | IC₅₀ | 77 nM | |
| Indole-2-carboxamide 4 | Casein Kinase 2 (CK2) | IC₅₀ | 14.6 µM | [11] |
This protocol describes a general, non-radiometric method for measuring kinase activity and its inhibition, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.[12][13]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).[12][14]
-
Enzyme Solution: Dilute the recombinant target kinase (e.g., EGFR) to its optimal working concentration in kinase buffer. This concentration should be determined empirically via titration.[12]
-
Substrate/ATP Mixture: Prepare a mixture containing the specific peptide or protein substrate for the kinase and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure accurate and comparable IC₅₀ determination.[15]
-
Test Compound: Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is constant and low (<1%).
-
-
Kinase Reaction:
-
Add the test compound dilutions or vehicle (for control) to the wells of a 384-well plate.
-
Add the diluted enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture. The total reaction volume is typically small (e.g., 5-10 µL).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data using a sigmoidal dose-response model.[12]
-
Antimicrobial Therapeutic Targets
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal activity. Indole carboxamides have shown promise in this area, with activity against clinically relevant pathogens.[16][17]
Target: Bacterial Cell Integrity and Metabolism
The precise mechanisms for many antimicrobial indole derivatives are still under investigation, but potential targets include the bacterial cell membrane and essential metabolic pathways.[18] Some indole compounds have been suggested to target enzymes like the RelA/SpoT homolog (RSH) synthetase, which is involved in the bacterial "stringent response," a key survival mechanism.[19] Others appear to disrupt the bacterial membrane, leading to cell death.[18]
The following table presents the Minimum Inhibitory Concentration (MIC) values for indole-based compounds against various microbial strains.
| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | MIC | 3.90 | [19] |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 43300 (MRSA) | MIC | < 1.0 | [19] |
| Indole carboxamide derivatives | S. aureus | MIC | 1.56 - 3.13 | [17] |
| Indole carboxamide derivatives | B. subtilis | MIC | 1.56 - 12.5 | [17] |
| Indole carboxamide derivatives | E. coli | MIC | 1.56 - 12.5 | [17] |
The broth microdilution method is a standardized assay to determine the MIC of a compound against a specific microorganism.[20][21][22][23]
-
Reagent and Culture Preparation:
-
Growth Medium: Use an appropriate sterile bacterial growth medium, such as Mueller-Hinton Broth (MHB).[23]
-
Bacterial Inoculum: From a fresh agar plate, select 3-4 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Final Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[22]
-
Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
-
Assay Procedure:
-
Dispense the growth medium into all wells of a sterile 96-well microtiter plate.
-
Create a two-fold serial dilution of the test compound directly in the plate by transferring a volume of the compound from one well to the next.[21]
-
Include a positive control well (medium and bacteria, no compound) and a negative/sterility control well (medium only).
-
Inoculate all wells (except the sterility control) with the final bacterial inoculum. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
-
Incubation and Reading:
-
Seal the plate or cover with a lid and incubate at 37°C for 18-24 hours.[22]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating inhibition of bacterial growth.[24]
-
Results can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.[21]
-
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been reported to possess anti-inflammatory properties, suggesting they may modulate pathways involved in the inflammatory response.
Target: Mediators of Acute Inflammation
The carrageenan-induced paw edema model is a standard preclinical assay used to screen for compounds with acute anti-inflammatory activity.[25][26] The inflammatory response in this model is biphasic. The early phase involves the release of mediators like histamine and serotonin, while the later phase is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[27] Compounds that reduce edema in this model are considered to have anti-inflammatory potential, likely through the inhibition of one or more of these mediators.
This in vivo protocol is widely used to assess the acute anti-inflammatory activity of novel compounds.[25][26][28]
-
Animals and Acclimatization:
-
Use adult Wistar rats (or a similar strain) of a specific weight range (e.g., 150-200 g).
-
Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
-
Experimental Groups:
-
Divide the animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80).
-
Group II (Test Compound): Receives the this compound derivative at a predetermined dose, administered orally (p.o.) or intraperitoneally (i.p.).
-
Group III (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).[25]
-
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat up to a marked point using a plethysmometer.
-
Administer the respective treatments (vehicle, test compound, or positive control) to each group.
-
One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[28]
-
Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume (Vₜ - V₀).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research conducted on analogous indole structures, the most promising therapeutic targets lie in the fields of oncology, infectious diseases, and inflammatory disorders. Key molecular targets include tubulin and protein kinases for anticancer activity, and various bacterial components for antimicrobial effects. Further investigation is required to synthesize and screen a focused library of this compound derivatives to elucidate specific structure-activity relationships and validate these potential therapeutic applications. The protocols and data presented in this guide provide a foundational framework for initiating such research endeavors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. protocols.io [protocols.io]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indianchemicalsociety.com [indianchemicalsociety.com]
- 17. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. bio-protocol.org [bio-protocol.org]
Exploring the Chemical Landscape of 2-Methyl-1H-indole-3-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, 2-methyl-1H-indole-3-carboxamide and its analogs have emerged as a versatile class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the chemical space surrounding these analogs, offering valuable insights for researchers, scientists, and drug development professionals. We delve into their synthesis, diverse pharmacological effects, and the critical structure-activity relationships that govern their potency and selectivity. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.
Data Presentation: A Quantitative Overview of Biological Activity
The biological evaluation of this compound analogs has revealed their potential in various therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize the quantitative data from several key studies, providing a comparative analysis of the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of Indole-2-carboxamide Analogs
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5d | A-549 (Lung Carcinoma) | 1.10 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 0.90 | [1] | |
| Panc-1 (Pancreatic Carcinoma) | 1.20 | [1] | |
| 5e | A-549 (Lung Carcinoma) | 0.95 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 0.80 | [1] | |
| Panc-1 (Pancreatic Carcinoma) | 1.00 | [1] | |
| 5j | A-549 (Lung Carcinoma) | 1.30 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 1.10 | [1] | |
| Panc-1 (Pancreatic Carcinoma) | 1.50 | [1] | |
| Doxorubicin (Control) | A-549 (Lung Carcinoma) | 1.20 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 0.90 | [1] | |
| Panc-1 (Pancreatic Carcinoma) | 1.40 | [1] |
Table 2: Enzyme Inhibitory Activity of Indole-2-carboxamide Analogs
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 5d | EGFR | 89 | [1] |
| 5e | EGFR | 93 | [1] |
| 5j | EGFR | 98 | [1] |
| Erlotinib (Control) | EGFR | 80 | [1] |
| 5e | CDK2 | 13 | [1] |
| 5d | CDK2 | 23 | [1] |
| 5i | CDK2 | 27 | [1] |
| Dinaciclib (Control) | CDK2 | 20 | [1] |
Table 3: Antitubercular Activity of Indole-2-carboxamide Analogs against M. tuberculosis H37Rv
| Compound | MIC (µM) | Reference |
| 8f | 0.62 | [2] |
| 8g | 0.32 | [2] |
| Isoniazid (Control) | 0.34 | [2] |
| Ethambutol (Control) | 7.34 | [2] |
Experimental Protocols: Methodologies for Synthesis and Evaluation
Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for the synthesis of a key 2-methyl-1H-indole-3-carboxylate intermediate and for a standard in vitro cytotoxicity assay.
Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
A mixture of ethyl acetoacetate (6.3 ml, 0.05 mol) and glacial acetic acid (3 ml, 0.05 mol) is placed in a flat-bottom flask and refluxed in methanol (25 ml). Phenylhydrazine (5 ml, 0.05 mol) is added slowly over the first hour.[3] The mixture is stirred for an additional hour.[3] The reaction mixture is then poured into a 50 ml beaker and stirred vigorously until it solidifies.[3] Sufficient water is added, and the resulting solid is filtered, dried, and recrystallized from ethanol to yield the final product.[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, this section utilizes Graphviz diagrams to visualize key signaling pathways targeted by this compound analogs and a typical workflow for their synthesis and evaluation.
Signaling Pathways
Experimental and Logical Workflows
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse biological activities, coupled with the synthetic tractability of this chemical class, offer a rich area for further exploration. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation indole-based drugs. The continued investigation into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly lead to the discovery of potent and selective clinical candidates for a range of diseases.
References
Technical Guide: 2-Methyl-1H-indole-3-carboxamide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential research applications of 2-methyl-1H-indole-3-carboxamide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug discovery.
Commercial Availability and Suppliers
Below is a summary of representative suppliers for these precursors. Please note that catalog availability, pricing, and purity are subject to change and should be verified with the respective suppliers.
Table 1: Commercial Availability of Precursors for this compound
| Precursor Compound | Supplier | CAS Number | Representative Quantities | Purity |
| 2-Methyl-1H-indole-3-carboxylic acid | Santa Cruz Biotechnology | 63176-44-3 | Inquire | - |
| CymitQuimica | 63176-44-3 | 100mg, 250mg, 1g, 5g, 25g | 95% | |
| ChemicalBook | 63176-44-3 | Inquire | - | |
| Chemsrc | 63176-44-3 | Inquire | - | |
| Methyl 2-methyl-1H-indole-3-carboxylate | Sigma-Aldrich | 65417-22-3 | 100mg, 250mg, 1g, 5g, 10g, 25g | 98% |
| American Elements | 65417-22-3 | Inquire | - | |
| Ethyl 2-methyl-1H-indole-3-carboxylate | Sigma-Aldrich | 53855-47-3 | Discontinued | 99% |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through standard amidation procedures starting from either the corresponding carboxylic acid or methyl ester. The following are detailed, plausible experimental protocols based on established chemical transformations.
Protocol 1: Amidation of 2-Methyl-1H-indole-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the primary amide using a peptide coupling agent.
Materials:
-
2-Methyl-1H-indole-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Ammonolysis of Methyl 2-Methyl-1H-indole-3-carboxylate
This protocol outlines the direct conversion of the methyl ester to the primary amide using ammonia.[1]
Materials:
-
Methyl 2-methyl-1H-indole-3-carboxylate
-
7N Ammonia in Methanol
-
Sealed reaction vessel (e.g., a pressure tube)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve methyl 2-methyl-1H-indole-3-carboxylate (1.0 eq) in 7N ammonia in methanol in a sealable reaction vessel.
-
Seal the vessel tightly and heat the reaction mixture at 80-100 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.
Logical and Synthetic Workflows
Due to the limited publicly available data on the specific biological activities of this compound, a typical signaling pathway diagram cannot be provided. Instead, the following diagrams illustrate a logical research workflow and the synthetic pathway.
Potential Research Applications
While specific biological activities for this compound are not extensively documented in peer-reviewed literature, the indole-3-carboxamide scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of indole-3-carboxamide have been investigated for a range of therapeutic applications, including as synthetic cannabinoid receptor agonists.
Given its structure, this compound represents a valuable building block for medicinal chemistry campaigns. It can be utilized as a scaffold for the generation of compound libraries for screening against various biological targets. Its potential applications could be explored in areas such as:
-
Oncology: As a precursor for more complex molecules targeting kinases or other cancer-related proteins.
-
Neuroscience: As a starting point for the development of ligands for CNS receptors.
-
Infectious Diseases: As a scaffold for the design of novel antibacterial or antiviral agents.
Researchers are encouraged to include this compound in screening libraries to potentially uncover novel biological activities. The synthetic routes provided in this guide offer a straightforward means to access this compound for such exploratory research.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and pharmaceutically active compounds.[1] Specifically, derivatives of 2-methyl-1H-indole-3-carboxamide have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.[2][3] Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[4]
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of this compound derivatives, leveraging the benefits of microwave irradiation. The protocols are designed to be accessible for researchers in organic synthesis and drug development.
General Experimental Workflow
The microwave-assisted synthesis of this compound derivatives can be efficiently achieved through a two-step process. The initial step involves the synthesis of a 2-methyl-1H-indole-3-carboxylate precursor, which is then subsequently converted to the desired carboxamide. This streamlined workflow is highly reproducible and suitable for the rapid generation of compound libraries for screening purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized Indole-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of functionalized indole-3-carboxylates utilizing palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and the methods outlined herein offer versatile and efficient strategies for the preparation of diverse indole-3-carboxylate derivatives for applications in drug discovery and materials science.
Introduction
Indole-3-carboxylates are a critical class of heterocyclic compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Their derivatives have shown promise as anti-inflammatory, anti-cancer, and antihypertensive agents, with some acting as angiotensin II receptor 1 (AT1) antagonists.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the indole nucleus, allowing for the precise introduction of various substituents under relatively mild conditions.[3] This document details several key palladium-catalyzed methodologies for the synthesis of functionalized indole-3-carboxylates, including Heck, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Data Presentation: Comparison of Palladium-Catalyzed Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed reactions used to synthesize functionalized indoles and their derivatives. Note that direct comparison can be challenging due to the variety of substrates and specific transformations reported in the literature.
Table 1: Heck Coupling Reaction Conditions
The Heck reaction enables the arylation or vinylation of alkenes. In the context of indole synthesis, it can be employed in intramolecular cyclizations to form the indole ring or for the functionalization of a pre-existing indole scaffold.[4][5]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 90 | 38-73 | Intramolecular cyclization of 2-halo-N-allylanilines.[5] |
| PdCl₂(PCy₃)₂ / P(OPh)₃ | K₂CO₃ | DMF | 90 | High | Intramolecular Heck reaction of 2-halo-N-allylanilines.[5] |
| Pd(OAc)₂ / P(4-MeOC₆H₄)₃ | Cs₂CO₃ | Toluene | 110 | 71 | ortho-Amination/ipso-Heck cyclization for C3,C4-disubstituted indoles.[6] |
Table 2: Suzuki-Miyaura Coupling Reaction Conditions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate, and has been applied to the synthesis of C-3β functionalized indoles.[7]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | Coupling of 5-bromoindazoles with boronic acids. |
| Pd(TFA)₂ | Air (oxidant) | Dioxane/Water | RT | Good | C2-arylation of indoles via C-H activation.[8] |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane | 80 | 99 | Borylation of 2-bromo-4-fluoroaniline. |
Table 3: Buchwald-Hartwig Amination Reaction Conditions
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-functionalized indoles and related heterocycles.[9][10][11]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 38-85 | One-pot synthesis of 4-aminoindole-3-carboxylic acids.[9] |
| Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Dioxane | 100 | High | Coupling of ammonia with aryl chlorides.[12] |
| Pd(II) source | O₂ (oxidant) | DMSO/Toluene | 110-120 | 45-70 | Aerobic oxidative C-H amination to form indole-2-carboxylates.[10] |
Table 4: Sonogashira Coupling Reaction Conditions
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted indoles.
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 72-96 | Coupling of 2-amino-3-bromopyridines with terminal alkynes.[13] |
| Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | DMF | RT | 97 | Coupling of aryl halides with terminal acetylenes.[14] |
| PdCl₂(PPh₃)₂ | TBAF | Solvent-free | RT | Moderate-Excellent | Copper- and amine-free conditions.[15] |
Experimental Protocols
The following are generalized protocols based on literature precedents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Intramolecular Heck Cyclization
This protocol is adapted from methodologies for the synthesis of indoles from 2-halo-N-allylanilines.[5]
-
Reaction Setup: To a Schlenk tube, add the 2-halo-N-allylaniline substrate (1.0 equiv), potassium carbonate (2.0 equiv), palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), and ligand (e.g., P(OPh)₃, 4 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the tube.
-
Reaction Conditions: Stir the mixture at 90 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general procedure for the C-2 arylation of indoles via C-H activation.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the indole substrate (1.0 equiv) and the arylboronic acid (1.5 equiv) in a mixture of dioxane and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(TFA)₂, 5 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the air, for the required time (typically 12-24 hours).
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a one-pot synthesis of 4-aminoindole-3-carboxylic acids.[9]
-
Reaction Setup: Combine the substituted indole-3-carboxamide or ester (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), the palladium precatalyst (e.g., PdCl₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%) in a sealed tube.
-
Solvent Addition: Add anhydrous dioxane to the reaction vessel.
-
Reaction Conditions: Heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling
This protocol is a general method for the coupling of aryl halides with terminal alkynes.[13]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Base Addition: Add DMF and triethylamine (as both base and solvent).
-
Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere for 3-6 hours.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle
This diagram depicts a simplified, general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Signaling Pathway: Angiotensin II Receptor Blockade
Functionalized indole-3-carboxylates have been identified as antagonists of the Angiotensin II Receptor Type 1 (AT1R), a key component in the regulation of blood pressure.[2] The diagram below illustrates the signaling pathway and the inhibitory action of these compounds.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
One-Pot Synthesis of 2-Amino-Indole-3-Carboxamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Among indole derivatives, 2-amino-indole-3-carboxamides represent a particularly important class of compounds, serving as key intermediates in the synthesis of various therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This application note details an efficient one-pot, two-step solution-phase method for the synthesis of a diverse library of 2-amino-indole-3-carboxamides. This protocol offers significant advantages in terms of operational simplicity, time efficiency, and overall yield.[1][2][3][4]
The described methodology commences with a nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene or its heterocyclic analog and a cyanoacetamide. The resulting intermediate undergoes an in-situ reductive cyclization to yield the desired 2-amino-indole-3-carboxamide.[1][2][4] This one-pot approach obviates the need for isolation and purification of intermediates, thereby streamlining the synthetic process.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the one-pot synthesis of 2-amino-indole-3-carboxamides. The following protocol is a general method that can be adapted for the synthesis of various derivatives by selecting the appropriate starting materials.
Materials:
-
2-Halonitrobenzene or heterocyclic analogue (1.0 equiv)
-
Substituted cyanoacetamide (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1.0 N Hydrochloric acid (HCl) (2.0 equiv)
-
Iron(III) chloride (FeCl3) (3.0 equiv)
-
Zinc dust (Zn) (10.0 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
General Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted cyanoacetamide (1.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.5 M.
-
Carefully add sodium hydride (1.1 equiv) to the solution at room temperature. The reaction mixture is stirred for 10 minutes.
-
Add the 2-halonitrobenzene or its heterocyclic analogue (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour. The progress of the SNAr reaction can be monitored by Thin Layer Chromatography (TLC). A distinct color change to deep purple is often observed.[2]
-
Upon completion of the first step, add 1.0 N HCl (2.0 equiv) to the reaction mixture.
-
Sequentially add iron(III) chloride (3.0 equiv) and zinc dust (10.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-indole-3-carboxamide.
Data Presentation
The versatility of this one-pot protocol has been demonstrated through the synthesis of a variety of 2-amino-indole-3-carboxamides with different substituents. The following table summarizes the yields obtained for a selection of synthesized compounds.
| Compound ID | R1 (on Cyanoacetamide) | R2 (on Nitrobenzene) | Yield (%) |
| 3a | -CH2CH2CH2CH3 | H | 85 |
| 3b | -Cyclohexyl | H | 82 |
| 3c | -CH2Ph | H | 88 |
| 3d | -Ph | H | 75 |
| 3e | -CH2CH2CH2CH3 | 4-F | 83 |
| 3f | -CH2CH2CH2CH3 | 4-Cl | 80 |
| 3g | -CH2CH2CH2CH3 | 4-Br | 78 |
| 3h | -CH2CH2CH2CH3 | 5-F | 81 |
Data adapted from Wang, K. et al. ACS Comb. Sci. 2011, 13, 2, 140–146.
Visualizations
Experimental Workflow:
The following diagram illustrates the sequential steps of the one-pot synthesis of 2-amino-indole-3-carboxamides.
Caption: A flowchart illustrating the one-pot, two-step synthesis protocol.
Reaction Mechanism:
The following diagram outlines the proposed reaction mechanism for the formation of 2-amino-indole-3-carboxamides.
Caption: The proposed reaction mechanism for the one-pot synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - ACS Combinatorial Science - Figshare [figshare.com]
- 4. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Indole-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of indole-2-carboxamides, a crucial transformation in the synthesis of diverse bioactive molecules, including potential therapeutics. The protocols outlined below cover classical methods employing strong bases, as well as more modern approaches such as microwave-assisted synthesis and phase-transfer catalysis.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and functionalization of the indole nitrogen is a common strategy to modulate the pharmacological properties of indole-containing compounds.[1] N-alkylation of indole-2-carboxamides, in particular, can lead to the generation of novel chemical entities with potential applications in various therapeutic areas, including as antituberculosis agents.[2][3] While the N-alkylation of indoles is a well-established reaction, achieving high selectivity and yield with indole-2-carboxamides can be challenging due to the presence of the amide functionality. This document aims to provide robust and reproducible protocols for this important transformation.
General Reaction Workflow
The N-alkylation of an indole-2-carboxamide typically proceeds in two main steps: deprotonation of the indole nitrogen to form a nucleophilic indolide anion, followed by a nucleophilic substitution reaction with an alkylating agent.[4]
Caption: General workflow for the N-alkylation of indole-2-carboxamides.
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a standard and widely used method for the N-alkylation of indoles and can be effectively applied to indole-2-carboxamides.[5]
Materials:
-
Indole-2-carboxamide derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole-2-carboxamide (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion is often indicated by a color change and cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole-2-carboxamide.
Protocol 2: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the N-alkylation of indole derivatives.[6][7]
Materials:
-
Indole-2-carboxamide derivative
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine the indole-2-carboxamide (1.0 equivalent), potassium carbonate or cesium carbonate (2.0 equivalents), and the alkylating agent (1.5 equivalents).
-
Add a minimal amount of DMF or NMP (a few drops to 1 mL) to create a slurry.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short period (e.g., 5-30 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a milder alternative for N-alkylation, often avoiding the need for strong, anhydrous bases and solvents.[8][9][10]
Materials:
-
Indole-2-carboxamide derivative
-
Aqueous potassium hydroxide (KOH) solution (e.g., 50% w/v)
-
Toluene or another suitable organic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, Aliquat 336)
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vigorously stirred biphasic mixture of the indole-2-carboxamide (1.0 equivalent) in toluene and aqueous potassium hydroxide solution, add the phase-transfer catalyst (0.1 equivalents).
-
Add the alkylating agent (1.2 equivalents) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir vigorously until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the N-alkylation of indole derivatives, which can be adapted for indole-2-carboxamides.
| Indole Substrate | Alkylating Agent | Base | Solvent | Catalyst | Method | Time (h) | Yield (%) | Reference |
| Indole | Dimethyl carbonate | DABCO | DMF | - | Conventional | 24 | ~95 | [11] |
| Indole | Benzyl bromide | KOH | Acetone | - | Conventional | 2 | ~95 | [12] |
| 5-Bromoindole | Dimethyl carbonate | DABCO | - | - | Microwave | 0.25 | ~98 | [11] |
| Indole | N-Tosylhydrazones | KOH | DMF | CuI/P(p-tolyl)₃ | Conventional | 12 | 60-86 | [13][14] |
| Indoline | Various alcohols | - | TFE | Fe complex | Borrowing-Hydrogen | 24 | 31-99 | [15] |
| Isatin | Ethyl bromoacetate | K₂CO₃ | DMF | - | Microwave | 0.08 | 92 | [6] |
| Benzamide | Alkyl halides | - | - | Aliquat 336 | PTC (solvent-free) | 1-20 | >92 | [8] |
Signaling Pathway and Logical Relationship Diagram
The decision-making process for selecting an appropriate N-alkylation protocol can be visualized as follows:
Caption: Decision tree for selecting an N-alkylation protocol.
Conclusion
The N-alkylation of indole-2-carboxamides is a versatile reaction that can be accomplished through various methods. The choice of protocol depends on factors such as the nature of the substrate, the desired reaction time, and the scale of the synthesis. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform this important transformation in their drug discovery and development efforts. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific indole-2-carboxamide and alkylating agent combination.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-methyl-1H-indole-3-carboxamide in Fragment-Based Drug Design
For Research Use Only
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. These initial weakly binding hits then serve as starting points for the development of more potent and selective lead compounds through structure-guided optimization.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for fragment library design. Specifically, 2-methyl-1H-indole-3-carboxamide is an exemplary fragment that combines the indole core with a carboxamide group, offering both hydrophobic and hydrogen-bonding features for potential interactions with a protein target.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a starting fragment in a typical FBDD campaign. Detailed protocols for fragment screening using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are provided, along with illustrative data and workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD. These properties influence its solubility, binding characteristics, and potential for synthetic elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | Chem-Impex[1] |
| Molecular Weight | 174.2 g/mol | Chem-Impex[1] |
| CAS Number | 67242-60-8 | Chem-Impex[1] |
| Appearance | White to almost white crystalline powder | Chem-Impex[1] |
| Melting Point | 224 - 227 °C | Chem-Impex[1] |
| Purity | ≥ 98% | Chem-Impex[1] |
| Solubility | Favorable for formulation in various solvents | Chem-Impex[1] |
Illustrative Fragment Screening and Hit Validation
To demonstrate the application of this compound in FBDD, we present a hypothetical screening campaign against a protein kinase, a common target class for indole-based inhibitors. The following data is for illustrative purposes to guide researchers in their own experiments.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic information.
Table 1: Illustrative SPR Screening Results for this compound
| Analyte (Fragment) | Target Protein | K_D (μM) | Ligand Efficiency (LE) |
| This compound | Kinase A | 250 | 0.35 |
| Indole-3-carboxamide | Kinase A | 500 | 0.32 |
| 2-methylindole | Kinase A | >1000 | N/A |
Note: Data is hypothetical and for illustrative purposes only.
Hit Validation and Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and characterizing their binding mode. Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly useful for detecting weak binders. Protein-observe experiments, like ¹H-¹⁵N HSQC, can confirm binding and map the interaction site on the protein surface.
Table 2: Illustrative NMR Validation Data for this compound
| Fragment | NMR Method | Observation | Binding Confirmation |
| This compound | STD-NMR | Clear saturation transfer from protein to ligand protons | Confirmed |
| This compound | ¹H-¹⁵N HSQC | Significant chemical shift perturbations of specific amide resonances in the protein backbone | Confirmed, binding site localized |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in FBDD screening techniques.
Synthesis of this compound
This protocol is adapted from standard literature procedures for the amidation of indole carboxylic acids.
Materials:
-
2-methyl-1H-indole-3-carboxylic acid
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Acid Chloride Formation (Example with Thionyl Chloride):
-
Suspend 2-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add an excess of concentrated ammonia solution dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Surface Plasmon Resonance (SPR) Screening Protocol
This protocol provides a general workflow for a primary SPR screen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Protein target (e.g., Kinase A) in a suitable buffer (e.g., HBS-EP+)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the protein target over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K_D).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(K_D) / N, where N is the number of non-hydrogen atoms.
-
NMR Screening Protocol (STD-NMR)
This protocol outlines a ligand-observe NMR experiment for hit validation.
Materials:
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
-
Protein target
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein target (e.g., 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of e.g., 1 mM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample.
-
Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., -1 ppm) and off-resonance saturation (e.g., 30 ppm).
-
Acquire the STD spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding.
-
X-ray Crystallography Soaking Protocol
This protocol describes a method for obtaining a protein-fragment complex structure.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution (mother liquor supplemented with e.g., 20-30% glycerol)
-
Soaking solution (cryoprotectant solution containing 1-10 mM of the fragment)
-
Crystallization plates and loops
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop to a drop of the soaking solution.
-
Incubate for a period ranging from minutes to hours, depending on the crystal system.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a drop of cryoprotectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the resulting difference electron density map.
-
Refine the structure of the protein-fragment complex.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound in FBDD.
References
Application of 2-Methyl-1H-indole-3-carboxamide Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-indole-3-carboxamide scaffold serves as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This document provides an overview of the applications of these compounds in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of this compound have been shown to exert their anticancer effects through the modulation of multiple signaling pathways crucial for tumor growth and survival. The primary mechanisms identified include the inhibition of key protein kinases and the induction of apoptosis.
Key Targeted Pathways:
-
EGFR/VEGFR Signaling: Several indole-2-carboxamide derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors are often overexpressed in various cancers and play a critical role in cell proliferation, survival, and angiogenesis.[1]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Inhibition of CDK2 by indole-2-carboxamide derivatives can lead to cell cycle arrest, thereby preventing cancer cell proliferation.[2]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Some indole derivatives have been shown to suppress this pathway, contributing to their anticancer activity.[3][4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Certain indole alkaloids have been found to modulate this pathway in cancer cells.[5]
-
Induction of Apoptosis: A significant mechanism of action for many indole-2-carboxamide derivatives is the induction of programmed cell death (apoptosis). This is often achieved through the activation of caspases (caspase-3, -8, and -9), upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Indole-2-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) | Citation |
| Compound 5d | MCF-7 (Breast) | 0.95 | Doxorubicin | 1.10 | [6] |
| Compound 5e | MCF-7 (Breast) | 1.10 | Doxorubicin | 1.10 | [6] |
| Compound 5h | MCF-7 (Breast) | 1.20 | Doxorubicin | 1.10 | [6] |
| Compound 12 | K-562 (Leukemia) | 0.33 | - | - | [8] |
| Compound 14 | K-562 (Leukemia) | 0.61 | - | - | [8] |
| Compound 4 | K-562 (Leukemia) | 0.61 | - | - | [8] |
| Compound 10 | HCT-116 (Colon) | 1.01 | - | - | [8] |
| Compound 6i | MCF-7 (Breast) | 6.10 | Dasatinib | - | [2] |
| Compound 6v | MCF-7 (Breast) | 6.49 | Dasatinib | - | [2] |
| Compound Va | Various | 26 - 86 (nM) | Erlotinib | 33 (nM) | [1] |
Table 2: Kinase Inhibitory Activity of Selected Indole-2-carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| Compound Va | EGFR | 71 | Erlotinib | 80 | [1] |
| Compound Va | BRAFV600E | 77 - 107 | Erlotinib | 60 | [1] |
| Compounds Va, Ve, Vf, Vg, Vh | VEGFR-2 | - | - | - | [1] |
| Compounds 5d, 5e, 5h | EGFR | - | - | - | [6] |
| Compounds 5d, 5e, 5h | CDK2 | - | - | - | [6] |
| Compounds 6i, 6v | EGFR, HER2, VEGFR-2, CDK2 | - | - | - | [2] |
Experimental Protocols
This section provides generalized protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of the compounds against specific protein kinases (e.g., EGFR, VEGFR, CDK2).
Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition is quantified by a decrease in the phosphorylation of the substrate.
Protocol (General):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Compound Addition: Add the indole-2-carboxamide derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the indole-2-carboxamide derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of EGFR/VEGFR signaling by indole-2-carboxamide derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole Carboxamides as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents to combat drug-resistant strains and shorten treatment durations. The indole carboxamide scaffold has emerged as a promising class of antitubercular agents. While extensive research has focused on indole-2-carboxamides, this document will also touch upon the potential of related structures, including the 2-methyl-1H-indole-3-carboxamide scaffold, in the context of antitubercular drug discovery. The primary mechanism of action for many potent indole-2-carboxamides is the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for mycolic acid biosynthesis and cell wall formation.[1][2][3]
This document provides a summary of the antitubercular activity of key indole carboxamide derivatives, detailed protocols for their synthesis and biological evaluation, and visualizations of the pertinent biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected indole-2-carboxamide derivatives, highlighting their potential as antitubercular drug candidates. Due to a lack of specific data for this compound, the data presented here is for the more extensively studied indole-2-carboxamide analogs.
Table 1: In Vitro Antitubercular Activity of Indole-2-Carboxamide Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µM) | Reference |
| Compound 1 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | 0.012 | [4][5] |
| Compound 2 | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | 0.012 | [3] |
| Compound 3 | N-(1-adamantyl)-indole-2-carboxamide | 0.68 | [3] |
| Compound 4 | N-rimantadine-4,6-dimethylindole-2-carboxamide | 0.88 | [3] |
| Compound 8g | N-rimantadine-indole-2-carboxamide derivative | 0.32 | [3] |
| Isoniazid | - | 0.2-0.5 | [3] |
| Ethambutol | - | 5.0-10.0 | [3] |
Table 2: Cytotoxicity and Selectivity Index of Selected Indole-2-Carboxamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| Compound 1 | Vero | >200 | ≥16000 | [4][5] |
| Compound 8f | Vero | 39.9 | 64 | [3] |
| Compound 8g | Vero | 40.9 | 128 | [3] |
| Compound 9a | HFF1 (non-neoplastic) | 119 | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-1H-indole-2-carboxamides
This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives via amide coupling.
Diagram of Synthetic Workflow
Caption: General synthetic scheme for N-substituted-1H-indole-2-carboxamides.
Materials:
-
Substituted indole-2-carboxylic acid
-
Amine hydrochloride (e.g., rimantadine hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired indole-2-carboxylic acid in anhydrous DMF, add EDC·HCl, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding amine hydrochloride to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-1H-indole-2-carboxamide.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the procedure for determining the MIC of test compounds against M. tuberculosis H37Rv using a microplate-based assay.
Diagram of MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., Isoniazid)
-
Negative control (medium only)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Include positive and negative controls on each plate.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic potential of the test compounds against a mammalian cell line (e.g., Vero cells) using the MTT assay.
Caption: Inhibition of MmpL3-mediated mycolic acid precursor transport.
Conclusion and Future Directions
The indole-2-carboxamide scaffold represents a highly promising class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them attractive candidates for further development. While there is currently limited specific data on this compound, the extensive research on its regioisomers provides a strong foundation for the exploration of this and other related indole-based structures. Future research should focus on synthesizing and evaluating a broader range of indole carboxamide derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new and effective treatments for tuberculosis.
References
- 1. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory and Analgesic Activity of Indole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory and analgesic properties of indole-3-carboxamide derivatives. This document includes a summary of their biological activities, detailed protocols for key in vivo and in vitro assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Indole-3-carboxamide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as anti-inflammatory and analgesic agents. The indole scaffold is a key pharmacophore found in numerous biologically active compounds. Modifications at the 3-position with a carboxamide moiety have led to the development of potent inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2). This document outlines the methodologies to assess the efficacy of these derivatives and presents a compilation of reported activity data.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory and analgesic activities of various indole-3-carboxamide derivatives from published studies.
Table 1: In Vitro COX-2 Inhibitory Activity of Indole-3-Carboxamide Derivatives
| Compound ID | Modification | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound | COX-2 IC50 (µM) of Reference |
| Compound 4e | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | Not Reported | Celecoxib | Not Reported |
| Compound 9h | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 ± 0.10 | Not Reported | Celecoxib | Not Reported |
| Compound 9i | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 | Not Reported | Celecoxib | Not Reported |
| Amide Indomethacin Analogs | Indole-3-carboxamide linkage | 0.09–0.4 | 4.07–6.33 | Celecoxib | 0.89 |
Table 2: In Vivo Anti-inflammatory Activity of Indole-3-Carboxamide Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound ID/Series | Dose | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema by Reference |
| Indole Carboxamide Derivative | Not Specified | Not Specified | 73.02%[1][2] | Indomethacin | Not Specified |
| N-(pyridin-4-yl)(indol-3-yl)alkanamides (16-18) | 0.1 mM/kg (p.o.) | Not Specified | 46-95%[3] | Not Specified | Not Specified |
| Compound 4c (N-acyl hydrazone derivative) | 300 µmol/kg | 2 | 35.9% | Not Specified | Not Specified |
| Compound 4c (N-acyl hydrazone derivative) | 300 µmol/kg | 4 | 52.8% | Not Specified | Not Specified |
Table 3: In Vivo Analgesic Activity of Indole-3-Carboxamide Derivatives (Acetic Acid-Induced Writhing Test in Mice)
| Compound ID/Series | Dose (mg/kg, p.o.) | % Inhibition of Writhing | Reference Compound | % Inhibition of Writhing by Reference |
| Indole Carboxamide Derivative | Not Specified | 63.18%[1][2] | Not Specified | Not Specified |
| Compound 24 (N-(pyridin-4-yl)acetamide derivative) | ED50 = 8.1 | 50% | Ibuprofen, Diclofenac | Not Specified |
| Compound 25 (N-(pyridin-4-yl)acetamide derivative) | ED50 = 11 | 50% | Ibuprofen, Diclofenac | Not Specified |
| 3-Benzamido-propionic acid -2-(N-benzyl)-carboxamide (4) | Not Specified | Exhibited highest activity in the series | Not Specified | Not Specified |
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (indole-3-carboxamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, arachidonic acid, and heme in the reaction buffer to the desired working concentrations.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank wells: Reaction buffer only.
-
Control wells (100% activity): Reaction buffer, heme, and COX-2 enzyme.
-
Test compound wells: Reaction buffer, heme, COX-2 enzyme, and the test indole-3-carboxamide derivative at various concentrations.
-
Reference inhibitor wells: Reaction buffer, heme, COX-2 enzyme, and the reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the blank.
-
Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Signal of Test Well - Signal of Blank Well) / (Signal of Control Well - Signal of Blank Well)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compounds (indole-3-carboxamide derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Control Group: Vehicle only.
-
Carrageenan Group: Vehicle + Carrageenan.
-
Test Groups: Test compound at different doses + Carrageenan.
-
Reference Group: Reference drug + Carrageenan.
-
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control and carrageenan groups receive the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan group: % Inhibition = [(Mean Edema of Carrageenan Group - Mean Edema of Treated Group) / Mean Edema of Carrageenan Group] x 100
-
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% or 1% v/v in distilled water)
-
Test compounds (indole-3-carboxamide derivatives) suspended in a suitable vehicle
-
Reference analgesic drug (e.g., Diclofenac sodium or Aspirin)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Control Group: Vehicle only.
-
Acetic Acid Group: Vehicle + Acetic Acid.
-
Test Groups: Test compound at different doses + Acetic Acid.
-
Reference Group: Reference drug + Acetic Acid.
-
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection. The control and acetic acid groups receive the vehicle.
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching, and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the acetic acid group: % Inhibition = [(Mean Writhes of Acetic Acid Group - Mean Writhes of Treated Group) / Mean Writhes of Acetic Acid Group] x 100
-
Visualizations
Signaling Pathway
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2\n(COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole_3_Carboxamides [label="Indole-3-Carboxamide\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> PLA2 [label="activates", style=dashed, color="#5F6368"]; Cell_Membrane -> Arachidonic_Acid [label="hydrolyzes", color="#5F6368"]; PLA2 -> Cell_Membrane [style=invis]; Arachidonic_Acid -> COX2 [color="#5F6368"]; COX2 -> PGH2 [label="catalyzes", color="#5F6368"]; PGH2 -> Prostaglandins [label="converted to", color="#5F6368"]; Prostaglandins -> Inflammation [label="mediate", color="#5F6368"]; Indole_3_Carboxamides -> COX2 [label="inhibit", color="#EA4335", style=bold]; } .dot Caption: The COX-2 inflammatory pathway and the inhibitory action of indole-3-carboxamide derivatives.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatization [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Random Grouping of Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; compound_admin [label="Compound/Vehicle Administration\n(p.o. or i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; inflammation_induction [label="Induction of Inflammation/Pain\n(Carrageenan or Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Observation & Data Collection\n(Paw Volume or Writhing Count)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(% Inhibition Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> acclimatization; acclimatization -> grouping; grouping -> compound_admin; compound_admin -> inflammation_induction; inflammation_induction -> observation; observation -> data_analysis; data_analysis -> end; } .dot Caption: General experimental workflow for in vivo anti-inflammatory and analgesic assays.
References
Combating a Superbug: Application Notes & Protocols for Antimicrobial Strategies Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a broad spectrum of antibiotics. The development of novel antimicrobial agents and therapeutic strategies is paramount in addressing the challenges posed by this formidable pathogen. These application notes provide a comprehensive overview of key experimental protocols and data interpretation for the evaluation of anti-MRSA compounds, intended to guide researchers in the discovery and development of new treatments.
Section 1: In Vitro Efficacy Assessment
A critical initial step in the evaluation of a novel anti-MRSA agent is the determination of its in vitro activity. This section details the protocols for assessing the minimum inhibitory concentration (MIC), synergistic interactions with other antimicrobials, the rate of bacterial killing, and the ability to inhibit and eradicate biofilms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of a compound against MRSA.[1]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of an MRSA isolate on an agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute the standardized inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test agent in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. A broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended for novel agents.[1]
-
Include a growth control well (CAMHB without the agent) and a sterility control well (uninoculated CAMHB).[1]
-
-
Inoculation and Incubation:
-
Data Interpretation:
Table 1: Hypothetical MIC Data for Novel Compound "Agent X" against MRSA Strains
| MRSA Strain | Agent X MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | 2 | 1 | >256 |
| USA300 | 1 | 1 | >256 |
| Clinical Isolate 1 | 4 | 2 | >256 |
| Clinical Isolate 2 | 2 | 1 | 128 |
| MIC₅₀ | 2 | 1 | >256 |
| MIC₉₀ | 4 | 2 | >256 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.
Antimicrobial Synergy Testing: Checkerboard Assay
The checkerboard assay is utilized to evaluate the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[4]
Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of each antimicrobial agent (Agent A and Agent B) at concentrations that are at least double their individual MICs.[4]
-
Prepare a standardized MRSA inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[4]
-
Create serial dilutions of Agent A along the rows (ordinate) and Agent B along the columns (abscissa).[4] This creates a matrix of varying concentrations of both agents.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculation and Incubation:
-
Data Analysis and Interpretation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)[4]
-
Interpretation of FIC Index: [5]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Table 2: Hypothetical Checkerboard Assay Results for Agent X and Oxacillin against MRSA ATCC 43300
| Agent X (µg/mL) | Oxacillin (µg/mL) | FIC of Agent X | FIC of Oxacillin | FIC Index | Interpretation |
| 0.5 | 64 | 0.25 | 0.25 | 0.5 | Synergy |
| 1 | 32 | 0.5 | 0.125 | 0.625 | Additive |
| 2 | 16 | 1 | 0.0625 | 1.0625 | Indifference |
(Assuming MIC of Agent X alone = 2 µg/mL and MIC of Oxacillin alone = 256 µg/mL)
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6]
Protocol: Time-Kill Assay
-
Preparation:
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared MRSA suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[7]
-
-
Bacterial Viable Count:
-
Data Analysis:
Anti-Biofilm Assay: Crystal Violet Method
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.[8]
Protocol: Crystal Violet Anti-Biofilm Assay
-
Biofilm Formation:
-
Prepare a standardized MRSA inoculum in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Dispense 200 µL of the inoculum into the wells of a 96-well flat-bottom microtiter plate.[9]
-
To test for biofilm inhibition , add various concentrations of the test agent at the time of inoculation.
-
To test for biofilm eradication , incubate the plate for 24 hours at 37°C to allow for biofilm formation before adding the test agent.
-
Incubate the plate statically at 37°C for 24 hours.[9]
-
-
Staining and Quantification:
-
Gently wash the wells twice with PBS to remove planktonic cells.[10]
-
Fix the adherent biofilms by heating at 60°C for 60 minutes.[11]
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[10]
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[11]
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[8]
-
Table 3: Hypothetical Anti-Biofilm Activity of Agent X against MRSA USA300
| Agent X Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Eradication |
| 0 (Control) | 0 | 0 |
| 0.5 (1/2 x MIC) | 45 | 20 |
| 1 (MIC) | 85 | 60 |
| 2 (2 x MIC) | 95 | 80 |
Section 2: In Vivo Efficacy Assessment
Animal models are crucial for evaluating the in vivo efficacy of novel anti-MRSA agents. The murine thigh infection model is a standardized and widely used model for this purpose.[12]
Murine Thigh Infection Model
Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia (Optional but common):
-
Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection to create a more permissive environment for bacterial growth.[12]
-
-
Infection:
-
Treatment:
-
Administer the test agent at various doses via a relevant route (e.g., subcutaneous, intravenous, or oral) at a specified time post-infection (e.g., 2 hours).[15]
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Endpoint Assessment:
-
Data Analysis:
-
Compare the bacterial load in the thighs of treated mice to that of the control group to determine the efficacy of the test agent. A statistically significant reduction in CFU indicates in vivo activity.
-
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of a novel antimicrobial is crucial for its development. Many natural and synthetic compounds target key bacterial processes such as quorum sensing and cell wall synthesis.
MRSA Quorum Sensing: The Accessory Gene Regulator (agr) System
The agr system is a global regulator of virulence factor expression in S. aureus. It is a cell-density dependent signaling pathway that controls the production of toxins and other virulence factors.[16]
Caption: The agr quorum sensing pathway in MRSA.
Mechanism of Methicillin Resistance: PBP2a
The primary mechanism of methicillin resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[17] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction necessary for peptidoglycan cell wall synthesis, even in the presence of these drugs.[18]
Caption: Mechanism of PBP2a-mediated methicillin resistance in MRSA.
Section 4: Experimental Workflows
Visualizing the experimental workflow can aid in understanding the sequence of steps and the overall process.
Workflow for In Vitro Anti-MRSA Compound Screening
Caption: Workflow for in vitro screening of anti-MRSA compounds.
These application notes and protocols provide a foundational framework for the preclinical evaluation of novel anti-MRSA agents. Adherence to standardized methodologies and careful data interpretation are essential for the successful identification and development of new therapies to combat this persistent and evolving pathogen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ableweb.org [ableweb.org]
- 11. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Application Note: Purification of 2-Methyl-1H-indole-3-carboxamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2-methyl-1H-indole-3-carboxamide using recrystallization, a fundamental technique for the purification of solid organic compounds.[1]
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in pharmacologically active compounds. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. Recrystallization is a preferred method for the purification of amides, offering an effective means to remove impurities and obtain a crystalline solid of high purity.[2] This application note outlines a systematic approach to developing a recrystallization protocol for this compound, including solvent selection and a detailed experimental procedure.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high solubility for the compound at an elevated temperature.[1] Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.[1]
Materials and Equipment
Materials:
-
Crude this compound
-
Screening solvents (e.g., ethanol, methanol, water, acetonitrile, acetone, ethyl acetate, toluene, hexane)[2][3][4]
-
Activated carbon (optional, for removing colored impurities)
-
Filter paper
-
Distilled water
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass funnel
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
-
Instrumentation for purity analysis (e.g., HPLC, NMR)
Experimental Protocol
Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization. A systematic solvent screening should be performed to identify the optimal solvent or solvent system.
Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage.
-
If the compound is insoluble, gently heat the mixture to the boiling point of the solvent while stirring. Add the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.
-
Repeat this process with a range of solvents of varying polarities. For amide compounds, polar solvents such as ethanol, acetone, or acetonitrile are often effective.[2] Mixed solvent systems, like methanol/water, can also be highly effective for indole derivatives.[5]
Data Presentation: Solvent Screening
The results of the solvent screening can be summarized in a table to facilitate comparison.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Water | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Methanol/Water (specify ratio) |
Recrystallization Procedure
The following is a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will be determined by the results of the solvent screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the chosen recrystallization solvent, enough to create a slurry. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Gently heat the solution again for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Data Presentation: Quantitative Results
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Yield (%) | N/A | |
| Purity (e.g., by HPLC, %) | ||
| Melting Point (°C) | ||
| Appearance |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Relationships in Purification
Caption: Logical steps in the recrystallization process for purification.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.
-
When heating organic solvents, use a hot plate, not a Bunsen burner, to prevent ignition of flammable vapors.
-
Be aware of the specific hazards associated with each solvent used by consulting its Safety Data Sheet (SDS).
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols for the HPLC Purification of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of indole derivatives using High-Performance Liquid Chromatography (HPLC). The indole scaffold is a prevalent structural motif in numerous biologically active compounds, necessitating robust and efficient purification strategies for research, development, and quality control. These guidelines cover reversed-phase, normal-phase, and chiral HPLC techniques, offering a comprehensive resource for scientists working with this important class of molecules.
Introduction to HPLC Purification of Indole Derivatives
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of indole derivatives from complex mixtures, such as synthetic crude reaction products, natural product extracts, and biological matrices. The selection of the appropriate HPLC method is critical and depends on the physicochemical properties of the target indole derivative, including its polarity, hydrophobicity, and stereochemistry.
-
Reversed-Phase (RP) HPLC: The most common mode for the purification of a wide range of indole derivatives. It utilizes a nonpolar stationary phase and a polar mobile phase.
-
Normal-Phase (NP) HPLC/HILIC: Employs a polar stationary phase and a non-polar mobile phase, or in the case of Hydrophilic Interaction Liquid Chromatography (HILIC), a polar stationary phase with a high concentration of organic solvent in the mobile phase. This is particularly useful for very polar indole derivatives.
-
Chiral HPLC: Essential for the separation of enantiomers of chiral indole derivatives, which often exhibit different pharmacological activities.
Data Presentation: HPLC Purification Parameters for Indole Derivatives
The following tables summarize typical starting conditions for the HPLC purification of various indole derivatives. These parameters may require optimization based on the specific compound, sample matrix, and HPLC system used.
Table 1: Reverse-Phase HPLC (RP-HPLC) Conditions for Indole Derivatives
| Compound Class | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Detection | Reference |
| Substituted Indoles | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | Water + 0.1% Formic Acid or Acetic Acid | Acetonitrile or Methanol + 0.1% Formic Acid or Acetic Acid | Gradient elution, e.g., 20-80% B over 30 min | 1.0 | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | [1][2] |
| Indole-3-acetic acid and related compounds | C8 (e.g., Symmetry 4.6 x 150 mm, 5 µm) | 2.5:97.5 (v/v) Acetic Acid:H₂O, pH 3.8 | 80:20 (v/v) Acetonitrile:H₂O | 80:20 (A:B) to 50:50 over 25 min, then to 0:100 at 31 min | 1.0 | Fluorescence (Ex: 280 nm, Em: 350 nm) | [2] |
| Indole Alkaloids (e.g., from Rauvolfia) | C18 (e.g., 4.6 x 250 mm, 5 µm) | Water | Methanol | 70% B for 15 min, then to 90% B over 15 min | 1.0 | UV at 280 nm | [3] |
| Brominated Indoles | C18 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Gradient elution | Not Specified | UV at 280 nm | [4] |
Table 2: Normal-Phase HPLC (NP-HPLC) / HILIC Conditions for Polar Indole Derivatives
| Compound Class | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Flow Rate (mL/min) | Detection | Comments |
| Highly Polar/Hydroxylated Indoles | Silica, Amino, or Cyano (e.g., 4.6 x 250 mm, 5 µm) | Hexane or Heptane | Ethyl Acetate, Isopropanol, or Ethanol | Gradient, e.g., 10-100% B | 1.0 - 2.0 | UV at 280 nm | Useful for compounds with poor solubility in aqueous mobile phases.[5] |
| Polar Indole Derivatives (HILIC) | Bare silica or polar bonded phases (Amide, Diol) | Acetonitrile (>80%) | Aqueous buffer (e.g., Ammonium Formate) | Gradient, decreasing %A | 0.5 - 1.5 | UV, ELSD, MS | HILIC is a good alternative to NP-HPLC for separating highly polar compounds using reversed-phase compatible solvents.[1] |
Table 3: Chiral HPLC Conditions for Indole Derivatives
| Compound Class | Column | Mobile Phase | Mode | Flow Rate (mL/min) | Detection | Reference |
| β-Carboline Derivatives | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | n-Hexane/Ethanol (85/15, v/v) | Normal Phase | 1.0 | UV | [1] |
| General Chiral Drugs | Chiralcel OD-RH, Chiralpak AD-R, Chiralcel OJ-R | Aqueous phosphate buffer (pH 2.0) with 100 mM KPF₆ : Acetonitrile (60:40, v/v) | Reversed Phase | Not Specified | UV | |
| General Chiral Compounds | Chiralpak/Chiralcel columns | Hexane/Isopropanol or Ethanol with optional additives (e.g., TFA for basic compounds, DEA for acidic compounds) | Normal Phase | 0.5 - 1.0 | UV |
Experimental Protocols
Protocol 1: General Preparative HPLC Purification of a Synthetic Indole Derivative
This protocol provides a general framework for purifying a synthetic indole derivative using preparative reversed-phase HPLC.
1. Materials:
-
Crude synthetic indole derivative
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
Acidic modifier (e.g., Trifluoroacetic Acid (TFA) or Formic Acid)
-
Rotary evaporator
2. Method Development (Analytical Scale):
-
Develop an analytical RP-HPLC method to separate the target compound from impurities.
-
Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., water/acetonitrile or water/methanol) with an acidic modifier (0.1% TFA or formic acid).
-
Optimize the gradient to achieve baseline separation of the target compound.
3. Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient time proportionally to the column volume.
-
The injection volume will depend on the sample solubility and the loading capacity of the preparative column.
4. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., the initial mobile phase composition or a stronger solvent like DMSO, then dilute).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
5. Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized preparative gradient method.
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect fractions corresponding to the peak of the target compound.
6. Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If the mobile phase contained a non-volatile buffer, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.
-
Lyophilize the aqueous solution to obtain the purified solid compound.
Protocol 2: Sample Preparation from Bacterial Culture for Indole Derivative Analysis
This protocol is adapted for the extraction of indole compounds from bacterial culture supernatants.[2]
1. Materials:
-
Bacterial culture supernatant
-
Centrifugal filter units (e.g., 3 kDa MWCO)
-
Centrifuge
2. Procedure:
-
Grow the bacterial culture under conditions that promote the production of the indole derivative of interest.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant.
-
Transfer 0.5 mL of the supernatant to a centrifugal filter unit.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
The filtrate is ready for direct analysis by HPLC.
Protocol 3: Sample Preparation from Plant Tissues for Indole Derivative Analysis
This protocol is suitable for the extraction of indole-3-pyruvic acid and its derivatives from plant tissues.
1. Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
1 M HCl
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
2. Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.
-
Acidify the pooled supernatant to pH 2.5 with 1 M HCl.
-
Partition the acidified extract twice with an equal volume of ethyl acetate.
-
Collect the upper organic phase and evaporate to dryness using a rotary evaporator at 35°C.
-
Dissolve the dried extract in a known volume of methanol (e.g., 100 µL) and filter through a 0.45 µm syringe filter before HPLC injection.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Methyl-1H-indole-3-carboxamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methyl-1H-indole-3-carboxamide. Our aim is to help you optimize your experimental workflow, improve yields, and minimize the formation of impurities.
Troubleshooting Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. - Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize temperature and reaction time; consider microwave-assisted heating which has been shown to improve yields.[1] - Employ appropriate purification techniques like flash chromatography or recrystallization. - Ensure the purity of starting materials and use fresh reagents. |
| Formation of Side Products | - Dimerization of the indole starting material. - Thioamidation if sulfur-containing reagents are present. - Over-oxidation or other competing reactions. | - Work under dilute conditions to minimize dimerization. - Carefully control the reaction temperature and stoichiometry of reagents. - If applicable, avoid sulfur-based reagents or use alternative synthetic routes. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Poor solubility of the crude product. - Oily or non-crystalline product. | - Utilize high-performance liquid chromatography (HPLC) for challenging separations.[1] - Screen various solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at room temperature. - If the product is an oil, try triturating with a non-polar solvent to induce solidification or purify using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and effective starting point is 2-methyl-1H-indole. This can then undergo formylation to produce 2-methyl-1H-indole-3-carbaldehyde, which is a key intermediate.
Q2: How can I convert the carboxylic acid (2-methyl-1H-indole-3-carboxylic acid) to the carboxamide?
A2: The conversion of the carboxylic acid to the carboxamide can be achieved through a coupling reaction. This typically involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine source, such as ammonium chloride, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2]
Q3: Are there alternative methods to improve the yield of the indole ring formation?
A3: Yes, microwave-assisted synthesis has been reported to significantly improve yields and reduce reaction times for the formation of substituted indoles.[1] For instance, a palladium-catalyzed intramolecular oxidative coupling can be efficiently carried out under microwave irradiation.[1]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: For full characterization, a combination of techniques is recommended. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocols
Synthesis of 2-Methyl-1H-indole-3-carbaldehyde (Intermediate)
A common method for the formylation of 2-methyl-1H-indole is the Vilsmeier-Haack reaction.
-
In a round-bottom flask, cool a solution of dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 2-methyl-1H-indole in DMF.
-
Slowly add the solution of 2-methyl-1H-indole to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.
Synthesis of this compound (Final Product)
This protocol outlines a two-step process starting from the aldehyde intermediate.
Step 1: Oxidation to 2-Methyl-1H-indole-3-carboxylic acid
-
Dissolve 2-methyl-1H-indole-3-carbaldehyde in a suitable solvent mixture, such as tert-butanol and water.
-
Add an oxidizing agent like sodium chlorite in the presence of a scavenger such as 2-methyl-2-butene and a phosphate buffer.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction and work up to isolate the carboxylic acid.
Step 2: Amidation to this compound
-
Dissolve the 2-methyl-1H-indole-3-carboxylic acid in an anhydrous aprotic solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the amine source (e.g., ammonium chloride).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[2]
Data Summary
Reported Yields for Indole Synthesis and Functionalization
| Reaction | Method | Yield (%) | Reference |
| Fischer Indole Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate | Conventional Heating | 60 | [3] |
| Palladium-Catalyzed Cyclization of Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Conventional Heating (110°C) | 62 | [1] |
| Palladium-Catalyzed Cyclization of Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Microwave Heating (60°C) | 94 | [1] |
| One-pot synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide | Zn/FeCl₃ reduction/cyclization | 85 | [4] |
Visual Guides
References
reducing reaction time for indole synthesis with microwave heating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave heating to reduce reaction times in indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My microwave-assisted indole synthesis is proceeding slowly. What are the primary factors I should investigate to reduce the reaction time?
A1: Slow reaction times in microwave-assisted indole synthesis can be attributed to several factors. The most critical parameters to optimize are the choice of solvent, reaction temperature, and the nature of the catalyst. The polarity of the solvent significantly impacts microwave absorption; highly polar solvents heat more efficiently, leading to faster reaction rates.[1] Increasing the reaction temperature, within the limits of substrate and product stability, will also increase the reaction rate according to the Arrhenius equation.[2] Finally, screening different acid or metal catalysts can reveal a more efficient catalytic cycle for your specific substrates.[3]
Q2: I am observing a low yield in my Fischer indole synthesis despite using microwave heating. What are the common causes and how can I improve it?
A2: Low yields in microwave-assisted Fischer indole synthesis can stem from several issues. Ensure the purity of your starting materials, as impurities can lead to side reactions. The choice and concentration of the acid catalyst are crucial; both Brønsted and Lewis acids are commonly used, and the optimal choice can be substrate-dependent.[3] Excessively high temperatures or prolonged irradiation times, even in a microwave reactor, can lead to the decomposition of reactants or the desired indole product.[3] It is advisable to monitor the reaction's progress to determine the optimal endpoint.
Q3: Can solvent-free conditions be used for microwave-assisted indole synthesis to reduce reaction time?
A3: Yes, solvent-free (neat) conditions can be highly effective for certain microwave-assisted indole syntheses, such as the Bischler indole synthesis.[4][5] By eliminating the solvent, the microwave energy is directly absorbed by the reactants, which can lead to very rapid heating and significantly reduced reaction times, often to just a few minutes.[4][5][6] This approach is also environmentally friendly as it reduces solvent waste.[4][6]
Q4: How does the power setting on the microwave reactor affect the reaction time?
A4: The power setting on a microwave reactor controls the amount of energy delivered to the reaction mixture. While a higher power setting can lead to faster heating, it is the reaction temperature that is the more critical parameter to control for optimizing reaction time and minimizing byproduct formation.[2] Modern microwave reactors often use power modulation to maintain a set temperature. Therefore, it is more effective to set a target temperature and allow the instrument to adjust the power accordingly.
Q5: Are there specific safety precautions I should take when running microwave-assisted indole synthesis at high temperatures and pressures?
A5: Absolutely. When performing microwave synthesis in sealed vessels, high temperatures and pressures can develop.[7] Always use reaction vessels specifically designed for microwave chemistry, as they are built to withstand these conditions.[7] Never exceed the recommended volume for the reaction vessel to ensure a safe headspace for any potential pressure increases. It is also crucial to be aware of the pressure limitations of your specific microwave reactor and to monitor the pressure throughout the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow Reaction Rate / Long Reaction Time | Poor Microwave Absorption: The solvent may have low polarity and does not couple efficiently with microwaves.[1] | Switch to a more polar solvent with a higher dielectric loss constant. Common choices include DMF, DMSO, or ethanol.[8] |
| Low Reaction Temperature: The activation energy for the reaction is not being sufficiently overcome.[2][3] | Gradually increase the set reaction temperature in increments of 10-20°C, while monitoring for any signs of decomposition. | |
| Inefficient Catalyst: The chosen acid or metal catalyst may not be optimal for the specific substrates.[3] | Screen a variety of catalysts. For Fischer indole synthesis, alternatives to ZnCl₂ like p-toluenesulfonic acid (p-TSA) have shown to be more effective under microwave conditions.[7] | |
| Low Product Yield | Decomposition of Starting Materials or Product: The reaction temperature may be too high or the irradiation time too long.[3] | Reduce the reaction temperature or shorten the irradiation time. Monitor the reaction progress by TLC or LC-MS to find the optimal endpoint. |
| Formation of Byproducts: Non-uniform heating or "hot spots" can lead to side reactions. | Ensure efficient stirring of the reaction mixture to promote even temperature distribution.[9] | |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Carefully verify the stoichiometry of all reactants, including any catalysts or bases. | |
| Incomplete Reaction | Insufficient Microwave Power: The system is unable to reach or maintain the target temperature. | Ensure the reaction volume is appropriate for the microwave reactor's power output. For low-absorbing solvents, a higher power setting may be necessary to reach the desired temperature. |
| Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | Consider using a more robust catalyst or performing the reaction under an inert atmosphere to prevent oxidative degradation. | |
| Pressure Overload in Sealed Vessel | Volatile Solvent: The chosen solvent has a low boiling point, leading to high vapor pressure at the reaction temperature. | Switch to a higher-boiling point solvent. Alternatively, reduce the reaction temperature. |
| Reaction Off-gassing: The reaction itself may be producing gaseous byproducts. | Reduce the initial volume of the reaction mixture to provide a larger headspace. If possible, perform the reaction in an open-vessel setup if high temperatures are not required. |
Data Presentation: Reaction Time Reduction in Indole Synthesis
The following tables summarize quantitative data from various studies, highlighting the significant reduction in reaction times achieved with microwave heating compared to conventional methods.
Table 1: Fischer Indole Synthesis
| Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Method | Power (W) | Time | Temp (°C) | Yield (%) |
| Phenylhydrazine | Propiophenone | Acetic Acid | Conventional | N/A | 8 hours | Reflux | 75 |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | Microwave | N/A | 10 min | 170 | 92 |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride | Microwave | 600 | 3 min | N/A | 76 |
| Phenylhydrazine | Cyclohexanone | p-TSA | Microwave | 600 | 3 min | N/A | 91 |
Table 2: Bischler Indole Synthesis
| Aniline | Phenacyl Bromide | Conditions | Method | Power (W) | Time | Yield (%) |
| Aniline | Phenacyl Bromide | Solvent-free, 2:1 aniline:bromide | Microwave | 600 | 1 min | 52-75 |
| N-Phenacylaniline | N/A | Anilinium bromide, 3 drops DMF | Microwave | 540 | 1 min | 71 |
| Various anilines | Various phenacyl bromides | Two-step, solid-state then MW | Microwave | 540 | 45-60 sec | 50-56 |
Table 3: Palladium-Catalyzed Indole Synthesis
| Starting Materials | Catalyst System | Solvent | Method | Power (W) | Time | Temp (°C) | Yield (%) |
| N-Aryl enamine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | Conventional | N/A | 16 hours | 80 | 76 |
| N-Aryl enamine | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | Microwave | N/A | 3 hours | 60 | 94 |
| 2-Iodoaniline, terminal alkyne, aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N | Acetonitrile | Microwave | 300 | 20-30 min | 60-90 | Moderate to Excellent |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted for the rapid synthesis of 2-phenylindole.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[4]
-
Carefully add Eaton's Reagent (2 mL) to the vial.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[4]
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Solvent-Free Microwave-Assisted Bischler Indole Synthesis
This one-pot protocol is for the synthesis of 2-arylindoles.
Materials:
-
Aniline (or substituted aniline) (2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide) (1.0 mmol)
-
Small beaker or vial
-
Domestic or laboratory microwave oven (e.g., 540 W)
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both a reactant and a base.[4]
-
Place the open beaker in a microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.[4]
-
After irradiation, allow the mixture to cool to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[4]
Visualizations
Caption: General workflow for microwave-assisted indole synthesis.
References
- 1. Solvent Choice for Microwave Synthesis [cem.com]
- 2. Microwave Heating - Increasing Reaction Rate [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. ijrpr.com [ijrpr.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 2-methyl-1H-indole-3-carboxamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-methyl-1H-indole-3-carboxamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
Based on common practices for similar indole carboxamides, the following solvents are good starting points for solubilization:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used to dissolve indole derivatives, especially for preparing stock solutions in drug discovery settings[2][3].
-
Chlorinated Solvents: Dichloromethane (DCM) is frequently used as a reaction solvent for indole chemistry, suggesting reasonable solubility[4][5].
-
Alcohols: Ethanol and methanol can also be effective solvents, particularly for reactions and some analytical purposes[1][5].
-
Ethers: Dioxane may also be a suitable solvent.
-
Esters: Ethyl acetate is another solvent in which indole compounds often show good solubility[1].
It is crucial to experimentally determine the solubility in the specific solvent system for your application.
Q3: My compound is not dissolving in my chosen solvent. What should I do?
If you are facing solubility challenges, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility limit.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Solvent Mixtures: Employing a co-solvent system can significantly improve solubility. For instance, adding a small amount of DMSO or DMF to a less polar solvent might be effective.
-
pH Adjustment (for aqueous solutions): While the focus here is on organic solvents, if your work involves partitioning with aqueous layers, be aware that the pH can influence the solubility of indole derivatives due to the weakly acidic N-H proton of the indole ring[6].
-
Particle Size Reduction: Grinding the solid material to a finer powder will increase the surface area and can improve the dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution over time. | The initial dissolution may have resulted in a supersaturated solution, or the temperature may have decreased. | 1. Gently warm the solution to redissolve the precipitate. 2. Consider using a solvent mixture that provides better long-term stability. 3. Prepare fresh solutions before use. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations of the active compound. | 1. Confirm the solubility limit in your assay buffer. 2. Use a co-solvent like DMSO, ensuring the final concentration does not affect the assay. 3. Visually inspect for any precipitation in the assay wells. |
| Low yields in chemical reactions. | Incomplete dissolution of the starting material in the reaction solvent. | 1. Select a solvent in which the starting material has higher solubility at the reaction temperature. 2. Use a phase-transfer catalyst if dealing with a multiphasic system. 3. Increase the reaction temperature if the reactants and products are stable. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[3][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of detecting light scattering or UV absorbance
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add increasing volumes of the DMSO stock solution to wells containing PBS (pH 7.4). The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Mix the solutions and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader (nephelometry) or determine the concentration of the dissolved compound by UV spectroscopy after filtering out any precipitate.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[8][9]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent.
-
Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Coupling Reagents for Indole Carboxamide Synthesis
Welcome to the technical support center for the optimization of coupling reagents in indole carboxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for indole carboxamide synthesis?
A1: A variety of coupling reagents are available for the synthesis of indole carboxamides. The choice of reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions like racemization. Commonly used reagents include:
-
Carbodiimides: such as N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[1][2][3]
-
Uronium/Guanidinium Salts: like HBTU, HATU, and HCTU. These reagents are known for their high efficiency and rapid reaction times.[1][4][5] HATU is often preferred for challenging couplings due to its ability to form a more reactive OAt-active ester, leading to faster reactions and higher purity products.[1][4]
-
Phosphonium Salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[1][6] PyBOP is particularly effective for coupling N-methylated amino acids.[1]
Q2: How do I choose the best coupling reagent for my specific indole carboxylic acid and amine?
A2: The optimal coupling reagent is substrate-dependent.[7] For routine couplings, EDC/HOBt is a cost-effective and widely used combination.[2][8] For more challenging substrates, such as sterically hindered amines or electron-deficient anilines, more powerful reagents like HATU or PyBOP may be necessary to achieve good yields.[1][4][9] It is often recommended to screen a small set of different coupling reagents and conditions to identify the optimal system for your specific reaction.
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as HOBt and HOAt are crucial in many amide coupling reactions, particularly when using carbodiimides. Their primary roles are:
-
Suppressing Racemization: They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[1][5]
-
Increasing Reaction Rates: The active esters formed are highly reactive towards the amine, leading to faster and more efficient amide bond formation.[5]
-
Minimizing Side Reactions: They help to prevent the formation of N-acylurea byproducts, which can be a significant issue with carbodiimide reagents.[3]
Q4: What are the typical bases used in these coupling reactions, and why are they necessary?
A4: Bases are essential to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize any acidic byproducts formed during the reaction. Common bases include:
-
Tertiary Amines: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred as its bulky nature makes it less likely to act as a nucleophile itself.[6][10]
-
4-Dimethylaminopyridine (DMAP): Often used as a catalyst in conjunction with other bases, DMAP is a highly effective acylation catalyst.[2][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common problem in amide coupling reactions. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Possible Causes and Solutions:
-
Inefficient Coupling Reagent: The chosen reagent may not be reactive enough for your specific substrates.
-
Poor Quality of Reagents: Starting materials, solvents, or reagents may contain impurities or moisture that can interfere with the reaction.
-
Solution: Ensure all starting materials are pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Sub-optimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Possible Causes and Solutions:
-
Racemization: If your indole carboxylic acid or amine contains a chiral center, racemization can occur, leading to diastereomeric products.
-
N-Acylurea Formation: This is a common side product when using carbodiimide reagents.
-
Solution: The addition of HOBt or HOAt can effectively trap the activated intermediate and prevent its rearrangement to the N-acylurea.[3]
-
-
Reaction with the Indole NH: In some cases, the coupling reagent or activated acid may react with the nitrogen of the indole ring.
-
Solution: While many coupling reactions proceed with good selectivity for the desired amine, protecting the indole nitrogen may be necessary for certain substrates or reaction conditions.
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of different coupling reagents in indole carboxamide synthesis based on reported yields from various studies. Note that yields are highly substrate-dependent, and this table should be used as a general guide.
| Coupling Reagent/System | Base | Solvent | Typical Yield Range (%) | Notes | Reference(s) |
| EDC·HCl / HOBt | DIPEA | DMF/DCM | 66-99 | A robust and cost-effective method for a wide range of substrates.[8][12] | [8][12] |
| HATU | DIPEA/TEA | DMF | High | Highly efficient, especially for difficult couplings; faster reaction times and higher purity.[4] | [4][13] |
| HBTU | DIPEA/TEA | DMF | High | Very efficient, but may have a slightly higher risk of epimerization compared to HATU.[4][5] | [4][5] |
| BOP | DIPEA | DCM | 75-94 | Effective phosphonium-based reagent, but the byproduct HMPA is carcinogenic.[3][6] | [3][6] |
| PyBOP | DIPEA | DMF | High | A non-toxic alternative to BOP, particularly useful for coupling N-methylated amino acids.[1][14] | [1][14] |
| DCC / DMAP | DMAP | DCM | 31 (in one case) | Can be effective, but byproduct DCU is often difficult to remove.[8] | [8] |
Experimental Protocols
General Procedure for Indole Carboxamide Synthesis using EDC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.[8][12]
-
Preparation: To a solution of the indole-2-carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: Add the desired amine (1.1 eq.) and a suitable base such as DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Indole Carboxamide Synthesis using HATU
This protocol is suitable for more challenging couplings where higher reactivity is required.[13]
-
Preparation: Dissolve the indole carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add HATU (1.1 eq.) and a base such as DIPEA or TEA (2.0-3.0 eq.) to the solution.
-
Activation: Stir the mixture for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature, monitoring the reaction by TLC or LC-MS. Reactions with HATU are often rapid, sometimes completing in 1-2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the EDC/HOBt method.
Signaling Pathways and Logical Relationships
General Mechanism of Amide Bond Formation via Coupling Reagents
The diagram below illustrates the general mechanism for the activation of a carboxylic acid and subsequent reaction with an amine, facilitated by a coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Side Reactions in Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage side reactions encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Indole Product
Question: My palladium-catalyzed indole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low or nonexistent yields in palladium-catalyzed indole synthesis can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.
-
Palladium Black Formation: The aggregation of the palladium catalyst into inactive palladium black is a common issue.[1] Ensure proper ligand selection and concentration to stabilize the palladium center.[1] Bulky, electron-rich phosphine ligands are often effective.
-
Oxidative Degradation: If your reaction is sensitive to air, ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature plays a critical role in catalyst activity and reaction rate.[2] Some palladium-catalyzed cyclizations require elevated temperatures (e.g., 110 °C) to ensure efficient catalyst turnover.[2] However, excessively high temperatures can lead to thermal decomposition of starting materials, intermediates, or the desired product.[2] A systematic screening of temperatures is recommended to find the optimal balance.[2]
-
Solvent: The choice of solvent can significantly impact solubility, reaction rate, and even the reaction pathway. Solvents like DMF and acetonitrile have been shown to be effective in certain palladium-catalyzed indole syntheses.[3] Ensure the chosen solvent is appropriate for the reaction temperature and dissolves all reactants.[2]
-
Base: The choice and concentration of the base are crucial. The base not only facilitates key steps in the catalytic cycle but can also promote side reactions if not chosen carefully.[3] Common bases include carbonates (e.g., Cs₂CO₃) and alkoxides. The optimal base is often substrate-dependent.
-
-
Poor Quality of Starting Materials: Impurities in starting materials, such as the aniline or alkyne derivatives, can poison the catalyst or lead to the formation of undesired byproducts.[4] Ensure the purity of your reagents before starting the reaction.
Issue 2: Formation of Undesired Regioisomers
Question: My reaction is producing a mixture of indole regioisomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity is a common challenge in the synthesis of substituted indoles. The formation of undesired regioisomers is often influenced by the catalyst system and reaction conditions.
-
Ligand Effects: The steric and electronic properties of the ligand play a pivotal role in directing the regioselectivity of the cyclization.[1]
-
For instance, in the Larock indole synthesis, the choice of phosphine ligand can influence which terminus of an unsymmetrical alkyne participates in the cyclization.
-
Experiment with a range of ligands, from monodentate to bidentate, with varying steric bulk and electronic properties to find the optimal one for your substrate.
-
-
Directing Groups: In some cases, the presence of a directing group on the aniline or alkyne substrate can effectively control the regioselectivity of C-H activation or migratory insertion steps.
-
Temperature and Reaction Time: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioselectivity.[2] Lowering the reaction temperature may favor the formation of the kinetic product.[4]
Issue 3: Observation of Significant Byproduct Formation
Question: I am observing significant amounts of byproducts in my reaction mixture, such as hydrodehalogenated starting material or homocoupling products. How can I minimize these side reactions?
Answer: The formation of byproducts is a clear indication of competing reaction pathways. Identifying the byproducts can provide valuable clues for optimizing the reaction conditions.
-
Hydrodehalogenation: This side reaction is common when using aryl halides as starting materials and results in the replacement of the halogen with a hydrogen atom. It can be promoted by beta-hydride elimination from a palladium-amide intermediate.[5]
-
Ligand Choice: Employing bulky ligands can often suppress beta-hydride elimination.
-
Base Selection: The choice of base can influence the rate of deprotonation versus other pathways. A weaker base might be beneficial in some cases.
-
-
Homocoupling of Starting Materials: The formation of symmetrical biaryls (from aryl halides) or diynes (from terminal alkynes) is another common side reaction.
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular homocoupling reactions relative to the desired intramolecular cyclization.
-
Additive Effects: In some protocols, the addition of salts like LiCl can suppress side reactions in Larock annulations.
-
-
Polymerization: Oligo- and polymerization reactions can be a significant issue, especially with activated alkynes.[3]
-
Controlled Addition: Slow addition of one of the coupling partners can help to maintain a low concentration and minimize polymerization.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in palladium-catalyzed indole synthesis?
A1: Ligands are crucial components of the catalyst system and have multiple functions:[1]
-
Stabilizing the Palladium Catalyst: Ligands coordinate to the palladium center, preventing its aggregation into inactive palladium black.[1]
-
Modulating Reactivity and Selectivity: The electronic and steric properties of the ligand influence the catalyst's reactivity and can control the regioselectivity and stereoselectivity of the reaction.[1][6]
-
Facilitating Catalytic Steps: Ligands are intimately involved in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1] For example, electron-rich, bulky ligands are often necessary for the challenging oxidative addition of aryl chlorides.[1]
Q2: How do I choose the right palladium precursor for my reaction?
A2: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂) can influence catalyst activation and performance. Pd(OAc)₂ and Pd₂(dba)₃ are common choices for generating the active Pd(0) species in situ. The optimal precursor can be substrate- and ligand-dependent, and it is often beneficial to screen a few options during reaction optimization.
Q3: Can I perform a palladium-catalyzed indole synthesis on a substrate with a free N-H group?
A3: Yes, many modern palladium-catalyzed methods are compatible with substrates containing free N-H groups on the indole precursor.[7] However, in some cases, protection of the aniline nitrogen with a suitable group (e.g., tosyl, acyl) may be necessary to prevent side reactions or to improve solubility or reactivity. The protecting group can then be removed in a subsequent step.
Q4: My reaction is sensitive to air. What precautions should I take?
A4: If your catalytic system is sensitive to oxygen, it is essential to work under an inert atmosphere. This involves:
-
Using dried and degassed solvents. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Assembling the reaction vessel under a stream of inert gas.
-
Using Schlenk techniques or a glovebox for the most sensitive reactions.
Data Summary Tables
Table 1: Influence of Reaction Parameters on Yield and Selectivity in a Model Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrene [3]
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | Phenanthroline (5) | Et₃N (1.2) | CH₃CN | 140 | 24 | 85 | 95 |
| 2 | Phenanthroline (10) | Et₃N (2.4) | CH₃CN | 140 | 24 | 88 | 92 |
| 3 | Phenanthroline (5) | Et₃N (1.2) | DMF | 140 | 24 | 82 | 93 |
| 4 | Phenanthroline (5) | Et₃N (1.2) | Toluene | 140 | 24 | 45 | 70 |
| 5 | Phenanthroline (5) | Et₃N (1.2) | CH₃CN | 110 | 24 | 70 | 88 |
| 6 | Phenanthroline (5) | Et₃N (1.2) | CH₃CN | 160 | 24 | 80 | 85 |
Table 2: Optimization of a Palladium/Norbornene-Catalyzed Cascade Reaction for Indole Synthesis [8]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of Indole (%) | Yield of Side-Product (%) |
| 1 | Tri(4-methoxyphenyl)phosphine | Cs₂CO₃ | Toluene | 110 | 71 | <5 |
| 2 | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 65 | 10 |
| 3 | Xantphos | Cs₂CO₃ | Toluene | 110 | 58 | 15 |
| 4 | Tri(4-methoxyphenyl)phosphine | K₂CO₃ | Toluene | 110 | 62 | 8 |
| 5 | Tri(4-methoxyphenyl)phosphine | Cs₂CO₃ | Dioxane | 110 | 45 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Larock Indole Synthesis
This protocol is a representative example based on established methodologies for the palladium-catalyzed heteroannulation of an o-haloaniline and an alkyne.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-haloaniline (1.0 equiv), the alkyne (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv), the ligand (if applicable, e.g., PPh₃, 0.1 equiv), and the degassed solvent (e.g., DMF).
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination for N-Arylation of Indoles
This protocol provides a general method for the palladium-catalyzed N-arylation of indoles with aryl halides.[9][10]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the ligand (e.g., a bulky biarylphosphine ligand, 0.02-0.1 equiv), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add the indole (1.0 equiv), the aryl halide (1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).
-
Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the N-arylindole.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Caption: Decision tree for managing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Polar Indole Carboxamides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole carboxamides?
The purification of polar indole carboxamides is often complicated by several factors stemming from their inherent chemical properties:
-
High Polarity: The presence of functional groups such as hydroxyls, amines, and the carboxamide moiety itself imparts high polarity. This can lead to issues in traditional chromatography, such as strong, sometimes irreversible, binding to normal-phase silica gel or poor retention on reversed-phase columns.
-
Low Solubility: These compounds may exhibit poor solubility in common organic solvents used for normal-phase chromatography, making sample loading and purification challenging.
-
Peak Tailing: The basic nitrogen atoms in the indole ring or other parts of the molecule can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[1]
-
Instability: The indole nucleus can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation of the target compound during purification.[1]
-
Co-elution with Polar Impurities: The high polarity of the target compound often leads to co-elution with equally polar impurities, making separation difficult.
Q2: Which chromatographic technique is best suited for purifying polar indole carboxamides?
There is no single "best" technique, as the optimal method depends on the specific properties of the indole carboxamide and the impurities present. Here is a comparison of common techniques:
-
Normal-Phase Chromatography (NPC): While challenging due to strong adsorption, it can be effective with careful solvent system selection and the use of modifiers. It is often a good starting point for less polar analogs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. By using a non-polar stationary phase and a polar mobile phase, polar compounds elute earlier. Modern columns are designed to handle highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[2] It utilizes a polar stationary phase with a mobile phase rich in an organic solvent, which is ideal for these types of molecules.[2]
-
Ion-Exchange Chromatography (IEC): If the indole carboxamide has ionizable functional groups (e.g., acidic or basic moieties), IEC can be a highly effective purification method.[3][4]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It can provide fast and efficient separations for polar compounds, especially those with basic groups.
Q3: How can I improve peak shape and reduce tailing for my basic indole carboxamide on silica gel?
Peak tailing for basic compounds on silica gel is a common issue caused by strong interactions with acidic silanol groups.[1] To mitigate this, consider the following:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or ammonia, into the mobile phase (typically 0.1-1%). This will saturate the acidic silanol sites and improve peak symmetry.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., amino- or cyano-bonded).
-
Deactivate the Silica Gel: Before loading the sample, wash the column with the mobile phase containing the basic modifier to neutralize the stationary phase.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
The acidic nature of silica gel can cause degradation of sensitive indole derivatives.[1] Here are some strategies to address this:
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or streaking, your compound is likely unstable on silica.
-
Use a Neutral or Basic Stationary Phase: Alumina is a good alternative to silica for acid-sensitive compounds. Florisil is another option.
-
Deactivate the Silica Gel: As mentioned above, pre-treating the silica gel with a basic modifier can help to neutralize the surface.
-
Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation.
Troubleshooting Guides
Problem 1: Poor Separation in Normal-Phase Flash Chromatography
Symptom: The compound of interest co-elutes with impurities, or the separation is generally poor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation in normal-phase chromatography.
Problem 2: Compound is not retained on a C18 Reversed-Phase Column
Symptom: The polar indole carboxamide elutes in the void volume of the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of retention in reversed-phase chromatography.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Polar Indole Carboxamides on Silica Gel
| Solvent System (v/v) | Typical Rf Range | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | 0.1 - 0.5 | A versatile system for a wide range of polarities. Start with 1-2% MeOH and increase as needed. |
| Ethyl Acetate (EtOAc) / Hexane | 0.1 - 0.4 | Good for moderately polar indole carboxamides. For very polar compounds, 100% EtOAc may be required. |
| DCM / MeOH / NH4OH | 0.2 - 0.6 | The addition of a small amount of ammonium hydroxide (e.g., 0.5-1%) can significantly improve the chromatography of basic indole carboxamides by reducing tailing. |
| Chloroform / Methanol / Acetic Acid | 0.2 - 0.5 | For acidic indole carboxamides, the addition of a small amount of acetic acid can improve peak shape. |
Table 2: Comparison of Purification Techniques for a Hypothetical Polar Indole Carboxamide
| Purification Technique | Typical Purity (%) | Typical Recovery (%) | Speed | Cost |
| Flash Chromatography (Silica) | 85-95 | 70-90 | Fast | Low |
| Preparative HPLC (C18) | >98 | 60-85 | Slow | High |
| HILIC | >97 | 75-95 | Moderate | High |
| Recrystallization | >99 | 50-80 | Slow | Low |
Note: These values are illustrative and can vary significantly depending on the specific compound, impurities, and experimental conditions.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
Objective: To purify a polar, basic indole carboxamide using silica gel flash chromatography with triethylamine (TEA) as a modifier.
Materials:
-
Crude polar indole carboxamide
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system (or glass column)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Develop a TLC solvent system that gives the desired compound an Rf value between 0.2 and 0.4. A good starting point is 95:5 DCM:MeOH.
-
To counteract peak tailing, add 0.5% TEA to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% DCM with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial solvent system.
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., from 5% to 10% MeOH in DCM, maintaining 0.5% TEA).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Reversed-Phase Preparative HPLC
Objective: To purify a polar indole carboxamide using reversed-phase preparative HPLC.
Materials:
-
Crude polar indole carboxamide
-
C18 preparative HPLC column
-
HPLC system with a fraction collector
-
Water (HPLC grade)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (optional modifier)
-
0.22 µm syringe filters
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column. A typical mobile phase consists of Solvent A: Water with 0.1% TFA and Solvent B: Acetonitrile with 0.1% TFA.
-
Optimize the gradient to achieve good separation of the target compound from impurities.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is weak in the reversed-phase system (e.g., the initial mobile phase composition or a mixture with a high water content).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for several column volumes until a stable baseline is achieved.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Run the preparative gradient and collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Protocol 3: Purification by Recrystallization
Objective: To purify a solid polar indole carboxamide by recrystallization.
Materials:
-
Crude solid polar indole carboxamide
-
A suitable solvent or solvent pair (e.g., ethanol/water, acetone)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of the crude solid in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to a constant weight.
-
References
Technical Support Center: Scaling Up the Synthesis of 2-methyl-1H-indole-3-carboxamide for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-methyl-1H-indole-3-carboxamide. The information is designed to address specific issues that may be encountered during experimental work, ensuring a smoother transition from laboratory-scale to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A common and scalable two-step approach involves an initial Fischer indole synthesis to produce ethyl 2-methyl-1H-indole-3-carboxylate, followed by amidation. This method is generally robust and utilizes readily available starting materials.
Q2: I am observing low yields during the Fischer indole synthesis step. What are the likely causes?
A2: Low yields in Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to temperature, acid strength, and reaction time.[1] Inadequate control of these parameters can lead to the formation of byproducts. Additionally, the purity of the starting phenylhydrazine is crucial, as impurities can interfere with the reaction.
Q3: What are the best practices for the amidation of the indole-3-carboxylate intermediate?
A3: For the amidation step, direct conversion of the corresponding carboxylic acid using a reliable coupling agent system like EDC/HOBt in a polar aprotic solvent such as DMF is effective. To achieve this, the ethyl ester intermediate is first hydrolyzed to the carboxylic acid. Alternatively, direct aminolysis of the ester can be performed, though this often requires harsher conditions.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the final compound.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phenylhydrazine, used in the Fischer indole synthesis, is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and other reagents should also be handled with care, following standard laboratory safety protocols.
Experimental Protocols
Method 1: Fischer Indole Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
This protocol is adapted from established procedures for indole synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Add ethyl pyruvate (1 equivalent) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Method 2: Hydrolysis of Ethyl 2-methyl-1H-indole-3-carboxylate
Materials:
-
Ethyl 2-methyl-1H-indole-3-carboxylate
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Dissolve ethyl 2-methyl-1H-indole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 10% sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water and acidify with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield 2-methyl-1H-indole-3-carboxylic acid.
Method 3: Amidation of 2-methyl-1H-indole-3-carboxylic acid
Materials:
-
2-methyl-1H-indole-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (aqueous) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-1H-indole-3-carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the mixture in an ice bath and add a concentrated ammonia solution (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
| Probable Cause | Recommended Solution |
| Impure phenylhydrazine | Purify phenylhydrazine by distillation before use. |
| Incorrect reaction temperature | Optimize the reaction temperature. The formation of the hydrazone is typically done at a lower temperature, while the cyclization requires heating. |
| Suboptimal acid catalyst concentration | Titrate the amount of acid catalyst. Too much acid can lead to polymerization or degradation of the indole product.[1] |
| Presence of side reactions | The reaction can produce undesirable byproducts.[1] Ensure slow addition of reagents and maintain optimal temperature control to minimize these. |
Issue 2: Incomplete Hydrolysis of the Ester
| Probable Cause | Recommended Solution |
| Insufficient base | Increase the equivalents of sodium hydroxide to ensure complete saponification. |
| Short reaction time | Monitor the reaction by TLC and extend the reflux time if necessary. |
| Steric hindrance | For sterically hindered esters, a stronger base or higher reaction temperatures might be required. |
Issue 3: Low Yield During Amidation
| Probable Cause | Recommended Solution |
| Inefficient coupling agent | Ensure the EDC and HOBt are fresh and have been stored properly. Consider using alternative coupling agents if necessary. |
| Poor quality of amine source | Use a fresh, high-quality source of ammonia. If using ammonium chloride and a base, ensure the base is non-nucleophilic and dry. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Ensure the use of an anhydrous solvent like DMF. |
| Side reactions of the activated acid | The activated carboxylic acid can be prone to side reactions. Add the ammonia solution at a low temperature and ensure efficient stirring. |
Issue 4: Difficulty in Product Purification
| Probable Cause | Recommended Solution |
| Presence of closely related impurities | Optimize the column chromatography conditions (e.g., solvent system, gradient). |
| Product oiling out during recrystallization | Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Contamination with starting materials | Ensure the reaction has gone to completion before workup. Adjust the purification method to effectively remove unreacted starting materials. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimization of Reductive Amination for Indole-2-Carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-carboxamides via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing indole-2-carboxamides using reductive amination?
A1: The synthesis generally begins with the reductive amination of an appropriate amine and an indole-2-carbaldehyde derivative to form a secondary or tertiary amine intermediate. This intermediate is then coupled with a carboxylic acid to yield the final indole-2-carboxamide.[1] In some cases, the indole-2-carboxamide is synthesized first, followed by a reduction of the carboxamide to the corresponding amine.[2]
Q2: Which reducing agents are most effective for this transformation?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for imines over aldehydes.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another effective option that can selectively reduce imines in the presence of aldehydes.[5] Sodium borohydride (NaBH₄) can also be used, but care must be taken to allow for sufficient imine formation before its addition to prevent preferential reduction of the starting aldehyde.[5]
Q3: What are common solvents and additives used in this reaction?
A3: Common solvents for reductive amination include tetrahydrofuran (THF)[1][2], dichloromethane (DCM)[6], and methanol.[7] Anhydrous conditions are often beneficial, and drying agents like magnesium sulfate (MgSO₄) can be added.[1] Acetic acid is frequently used as a catalyst to facilitate the formation of the imine intermediate.[1][8]
Q4: Can reductive amination be performed as a one-pot reaction?
A4: Yes, direct or "one-pot" reductive amination is a common and efficient method where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel.[3] This approach avoids the isolation of the intermediate imine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | References |
| Low or No Product Yield | Incomplete imine formation. | - Add a catalytic amount of acetic acid to promote imine formation. - Allow the amine and aldehyde to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. - Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves. | [1][8] |
| Reduction of the starting aldehyde. | - Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. - If using NaBH₄, ensure the imine has formed before adding it, and add it portion-wise at a low temperature (e.g., 0 °C). | [3][5] | |
| Deactivated starting materials. | - For electron-deficient aldehydes or amines, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group. | [9] | |
| Formation of Side Products | Dialkylation of the primary amine. | - Use the amine in excess relative to the aldehyde. - A stepwise procedure involving imine formation followed by reduction can also minimize this issue. | [4][6] |
| Aldol condensation of the aldehyde. | - Optimize reaction conditions to favor imine formation (e.g., appropriate pH, removal of water). | [10] | |
| Reaction Stalls or is Sluggish | Steric hindrance in starting materials. | - Increase the reaction temperature. - Use a more reactive reducing agent, but be mindful of selectivity. | [3][8] |
| Poor solubility of reagents. | - Screen different solvents or use a co-solvent system. |
Experimental Protocols & Data
General Protocol for Reductive Amination
This protocol is a generalized procedure based on common methodologies.[1][2] Researchers should optimize conditions for their specific substrates.
-
To a stirred solution of the amine (1.0 eq) and indole-2-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., THF, DCM), add a drying agent such as anhydrous MgSO₄ (4.0 eq).
-
Cool the reaction mixture to 0 °C and add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 2.0 eq) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by pouring it into a mixture of ice water and a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product, which can be purified by chromatography.
Reagent Stoichiometry and Reaction Conditions
| Reagent/Condition | Typical Range/Value | Purpose | References |
| Amine | 1.0 - 1.2 eq | Reactant | [1][6] |
| Aldehyde | 1.0 eq | Reactant | [1] |
| Reducing Agent (e.g., NaBH(OAc)₃) | 1.5 - 2.0 eq | Reduction of imine | [1] |
| Acetic Acid | Catalytic to 2.0 eq | Catalyst for imine formation | [1][8] |
| Solvent | THF, DCM, MeOH | Reaction medium | [1][2][6] |
| Temperature | 0 °C to room temperature | Control of reaction rate and selectivity | [1] |
| Reaction Time | 2 - 16 hours | Time for reaction completion | [1] |
Visual Guides
Reductive Amination Workflow
Caption: General workflow for the reductive amination of an indole-2-carbaldehyde.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Poor Regioselectivity in Indole Functionalization
Welcome to the Technical Support Center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during the regioselective functionalization of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Poor C2/C3 Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
Q1: My palladium-catalyzed C-H arylation of an N-substituted indole is giving a mixture of C2 and C3 isomers. How can I improve the selectivity for the C2 position?
A1: Achieving high C2 selectivity in palladium-catalyzed arylation of N-substituted indoles can be challenging due to the intrinsic electronic preference for C3 functionalization. However, several factors can be optimized to favor C2 arylation:
-
Ligand Choice: The ligand plays a crucial role in determining the regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often promote C2-selectivity. A ligand-enabled switch of the regioselectivity-determining step can provide efficient control. For instance, in some oxidative Heck reactions, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to control C2/C3 selectivity.[1][2]
-
Catalyst Loading: Surprisingly, reducing the catalyst loading can sometimes suppress the formation of byproducts and enhance the yield of the desired C2-arylated product.[3]
-
Base and Solvent: The choice of base and solvent system can significantly influence the reaction outcome. A systematic screening of bases (e.g., acetates, carbonates) and solvents is recommended to optimize the C2/C3 ratio.
-
N-Substituent: The nature of the substituent on the indole nitrogen can influence the regioselectivity. Electron-withdrawing groups on the nitrogen can sometimes favor C2-functionalization.
Q2: I am attempting a C2-alkylation of an N-protected indole and observing a mixture of C2 and C3 alkylated products. What strategies can I employ to enhance C2-selectivity?
A2: Similar to arylation, C2-alkylation can be directed by careful selection of reaction parameters:
-
Directing Groups: The most effective strategy is often the use of a directing group on the indole nitrogen. Groups like pyrimidyl can effectively direct metallation to the C2 position. This directing group can often be removed after the reaction.
-
Catalyst System: Cobalt-based catalysts in conjunction with specific ligands like bathocuproine have been shown to be effective for the C2-alkylation of N-pyrimidyl indoles.[4] Iron-catalyzed systems with NHC ligands have also been used for C2-alkylation and alkenylation via imine-directed C-H activation.[5]
-
Reaction Conditions: Optimization of temperature and reaction time is crucial. Milder conditions can sometimes favor the thermodynamically more stable C2-functionalized product.
Issue 2: Unwanted N-Functionalization
Q3: I am trying to perform a C3-acylation on an unprotected (NH)-indole, but I am getting a significant amount of the N-acylated product. How can I prevent this?
A3: N-acylation is a common side reaction in the functionalization of unprotected indoles, as the N-H proton is acidic. To favor C3-acylation:
-
Protecting Groups: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts, SEM) before carrying out the acylation. The protecting group can be removed in a subsequent step.
-
Lewis Acid Choice and Stoichiometry: In Friedel-Crafts acylation, the choice and amount of the Lewis acid are critical. Using a milder Lewis acid or optimizing its stoichiometry can sometimes minimize N-acylation.[6][7]
-
Reaction Conditions: Performing the reaction at lower temperatures can sometimes improve the selectivity for C-acylation over N-acylation.
Issue 3: Difficulty in Functionalizing the Benzene Ring (C4-C7)
Q4: I need to introduce a substituent at the C4 or C7 position of the indole ring, but my reactions are defaulting to the C2 or C3 positions. How can I achieve functionalization on the benzene portion of the indole?
A4: Functionalization of the C4-C7 positions is challenging due to the higher reactivity of the pyrrole ring. The most effective approach is the use of directing groups:[8][9][10]
-
N-Directing Groups for C7-Functionalization: Installing a directing group such as -P(O)tBu2 on the indole nitrogen can direct metallation and subsequent functionalization to the C7 position.[8][9][10]
-
C3-Directing Groups for C4-Functionalization: Placing a directing group, like a pivaloyl group, at the C3 position can facilitate functionalization at the C4 position.[8][9][10]
-
Transient Directing Groups: In some cases, transient directing groups like glycine can be used to achieve C4-arylation.[11]
Data Presentation
Table 1: Comparison of Ligands for Palladium-Catalyzed C2-Arylation of N-Methylindole
| Ligand | Catalyst System | Base | Solvent | C2:C3 Ratio | Yield (%) | Reference |
| PPh3 | Pd(OAc)2 | CsOAc | DMA | >95:5 | 75 | [12] |
| P(t-Bu)3 | Pd(OAc)2 | CsOAc | DMA | >95:5 | 82 | [12] |
| IMes | Pd(OAc)2 | CsOAc | DMA | >95:5 | 85 | [12] |
| None | Pd(OAc)2/Cu(OAc)2 | - | HOAc | C2 selective | 81 | [13] |
Table 2: Influence of Directing Groups on the Regioselectivity of Indole Functionalization
| Directing Group Position | Directing Group | Reaction Type | Catalyst | Functionalization Position | Reference |
| N1 | Pyrimidyl | Alkylation | Cobalt | C2 | [4] |
| N1 | -P(O)tBu2 | Arylation | Palladium | C7 | [8][9][10] |
| C3 | Pivaloyl | Arylation | Palladium | C4 | [8][9][10] |
| C3 | Pivaloyl | Methylation | Iridium | C2 | [14][15] |
| C3 | Enone | Alkylation | Copper | C5 | [16] |
Experimental Protocols
Key Experiment: Iridium-Catalyzed C2-Methylation of 3-Pivaloyl-N-methylindole [14]
Materials:
-
3-Pivaloyl-N-methylindole
-
[Cp*IrCl2]2
-
Potassium methyltrifluoroborate
-
Silver acetate (AgOAc)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried reaction tube, add 3-pivaloyl-N-methylindole (1.0 equiv.), potassium methyltrifluoroborate (2.0 equiv.), [Cp*IrCl2]2 (2.5 mol %), and AgOAc (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous and degassed 1,2-dichloroethane.
-
Seal the tube and place it in a preheated oil bath at 115 °C.
-
Stir the reaction mixture for 23 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C2-methylated product.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity in indole functionalization.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-methyl-1H-indole-3-carboxamide under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-methyl-1H-indole-3-carboxamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is expected to undergo hydrolysis of the carboxamide group under acidic conditions, yielding 2-methyl-1H-indole-3-carboxylic acid and ammonia. The indole ring itself is generally stable to mild acidic conditions, but strong acids and elevated temperatures can lead to degradation or polymerization of the indole nucleus.
Q2: What is the expected stability of this compound under basic conditions?
A2: Under basic conditions, the primary degradation pathway is also the hydrolysis of the carboxamide bond to form 2-methyl-1H-indole-3-carboxylic acid and ammonia. This reaction is typically accelerated by heat. The indole ring is generally more stable under basic conditions compared to acidic conditions.
Q3: Are there any other potential degradation pathways besides hydrolysis?
A3: Yes, other potential degradation pathways can be initiated by factors such as oxidation and light.[1][2] Forced degradation studies, which expose the compound to various stress conditions, are recommended to identify all potential degradation products.[3][4]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the parent compound from its degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after acidic treatment. | Degradation of the compound. | Confirm the identity of the new peaks using LC-MS. The primary degradation product is likely 2-methyl-1H-indole-3-carboxylic acid. |
| Loss of parent compound peak after prolonged exposure to strong base. | Complete hydrolysis of the carboxamide. | Reduce the reaction time, temperature, or concentration of the base. Use a milder base if the experimental conditions allow. |
| Discoloration of the sample upon storage in solution. | Potential oxidative degradation or photodecomposition. | Store solutions protected from light and consider purging with an inert gas like nitrogen or argon. Include an antioxidant in the formulation if appropriate. |
| Inconsistent results in stability studies. | Variability in experimental conditions (pH, temperature, light exposure). | Ensure precise control of all experimental parameters. Use calibrated equipment and follow a detailed, standardized protocol. |
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubation: Incubate the solution at 60°C for 24 hours. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Basic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubation: Incubate the solution at 60°C for 24 hours. Collect samples at designated time intervals.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Parent Compound Remaining (%) | 2-Methyl-1H-indole-3-carboxylic acid (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 24 | 62.1 | 37.9 |
Table 2: Degradation of this compound in 0.1 M NaOH at 60°C
| Time (hours) | Parent Compound Remaining (%) | 2-Methyl-1H-indole-3-carboxylic acid (%) |
| 0 | 100.0 | 0.0 |
| 2 | 92.7 | 7.3 |
| 4 | 85.9 | 14.1 |
| 8 | 73.4 | 26.6 |
| 24 | 48.6 | 51.4 |
Visualizations
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Caption: Proposed mechanism for the base-catalyzed hydrolysis.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
Unambiguous Structural Confirmation of 2-methyl-1H-indole-3-carboxamide: A Comparative Guide to 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-methyl-1H-indole-3-carboxamide, a molecule of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques, supported by experimental data, to demonstrate its power in structural verification.
2D NMR: The Gold Standard for In-Solution Structural Analysis
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a detailed roadmap of the molecular structure in solution.[1][2] These methods provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon-¹³ (¹³C) signals, which is often challenging with one-dimensional (1D) NMR alone.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound, based on spectral data of analogous indole derivatives.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~10.5 (br s) | - |
| 2 | C | - | ~135.0 |
| 2-CH₃ | C, H | ~2.4 (s) | ~12.5 |
| 3 | C | - | ~115.0 |
| 3-C=O | C | - | ~168.0 |
| 3-NH₂ | H | ~7.0 (br s), ~7.5 (br s) | - |
| 3a | C | - | ~128.0 |
| 4 | C-H | ~7.6 (d) | ~120.0 |
| 5 | C-H | ~7.1 (t) | ~121.0 |
| 6 | C-H | ~7.2 (t) | ~122.0 |
| 7 | C-H | ~7.5 (d) | ~111.0 |
| 7a | C | - | ~136.0 |
Chemical shifts are referenced to a standard internal solvent signal. s = singlet, d = doublet, t = triplet, br s = broad singlet.
Deciphering Connectivity with 2D NMR Correlation Data
The true power of 2D NMR lies in its ability to reveal connectivity between atoms. The following tables outline the expected correlations for this compound.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) |
| H-4 | H-5 |
| H-5 | H-4, H-6 |
| H-6 | H-5, H-7 |
| H-7 | H-6 |
Table 2: Predicted ¹H-¹³C HSQC Correlations (One-Bond)
| Proton (¹H) | Correlating Carbon (¹³C) |
| 2-CH₃ | C-2-CH₃ |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
Table 3: Predicted ¹H-¹³C HMBC Correlations (Multiple-Bond)
| Proton (¹H) | Correlating Carbon(s) (¹³C) |
| N-H (1) | C-2, C-3a, C-7a |
| 2-CH₃ | C-2, C-3, C-3a |
| NH₂ (3) | C-3, C=O |
| H-4 | C-3a, C-5, C-6, C-7a |
| H-5 | C-3a, C-4, C-6, C-7 |
| H-6 | C-4, C-5, C-7, C-7a |
| H-7 | C-3a, C-5, C-6, C-7a |
Comparative Analysis with Alternative Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary information. The following table compares 2D NMR with X-ray Crystallography and Mass Spectrometry for the structural confirmation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity and in-solution conformation. | Non-destructive; provides data on the molecule's state in solution, which is often more biologically relevant. | Requires a relatively larger amount of pure sample; can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal lattice. | Provides the absolute structure with high resolution.[3] | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution state.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; requires a very small amount of sample; can be coupled with chromatography for mixture analysis. | Does not provide direct information about atomic connectivity or stereochemistry. |
Experimental Protocols for 2D NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and appropriate spectral width for the 2D experiments.
-
COSY: A standard gradient-selected COSY (gCOSY) or DQF-COSY experiment should be run to establish ¹H-¹H spin systems.[2]
-
HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is used to determine one-bond ¹H-¹³C correlations.[2]
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz is used to establish multiple-bond ¹H-¹³C connectivities.[2]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using 2D NMR.
References
A Comparative Guide to Conventional Heating vs. Microwave Synthesis for Indole Derivatives
The indole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Traditional methods for synthesizing these vital derivatives, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, have long been the bedrock of organic chemistry. However, these conventional approaches often necessitate long reaction times, harsh conditions, and can result in only moderate yields.[1][2][3]
In the quest for more efficient, rapid, and environmentally friendly chemical processes, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[2][4] By utilizing efficient dielectric heating, microwave irradiation dramatically accelerates reaction rates, slashing synthesis times from hours to mere minutes.[1][5] This guide provides an objective, data-driven comparison of conventional heating and microwave-assisted methods for the synthesis of indole derivatives, tailored for researchers, scientists, and drug development professionals.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction speed and product yield across various classes of indole synthesis. The technology's ability to rapidly and uniformly heat the reaction mixture often leads to cleaner reactions with fewer byproducts.[1][6] The following tables summarize quantitative data from several key indole synthesis reactions, providing a clear comparison between the two methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic reaction that produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[2]
| Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [2] |
| Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [2] |
| Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [2][8] |
| Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 | [8] |
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, like the Larock indole synthesis, are powerful routes to polysubstituted indoles. Microwave heating significantly accelerates these catalytic processes.[9] The data below is for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.[9][10]
| Aniline Substituent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| H | Conventional | 80 | 16 h | 89 | [9][10] |
| H | Microwave | 60 | 3 h | 94 | [9][10] |
| p-Cl | Conventional | 80 | 16 h | 73 | [9][10] |
| p-Cl | Microwave | 60 | 1 h | 90 | [9][10] |
| p-OPh | Conventional | 80 | 3 h | 90 | [9] |
| p-OPh | Microwave | 60 | 1 h | 95 | [9] |
| 2,4-di-Me | Conventional | 80 | 16 h | 89 | [9][10] |
| 2,4-di-Me | Microwave | 60 | 3 h | 94 | [9][10] |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of aniline. Microwave-assisted, solvent-free approaches have been developed that are both efficient and environmentally friendly.[11]
| Reactants | Heating Method | Conditions | Time | Yield (%) | Reference |
| Anilines, Phenacyl bromides | Microwave | One-pot, Solvent-free | 45-60 s | 52-75 | [11] |
Experimental Workflows: A Visual Comparison
The procedural differences between conventional and microwave-assisted synthesis are significant. Microwave synthesis streamlines the workflow, primarily by drastically reducing the heating and reaction period.
Key Synthesis Protocols
Reproducibility is critical in scientific research. The following sections provide detailed experimental methodologies for the synthesis of 2-phenylindole via the Fischer Indole Synthesis, comparing a traditional protocol with a modern microwave-assisted adaptation.
Conventional Protocol: Fischer Synthesis of 2-Phenylindole
-
Reactant Preparation : A mixture of phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) is prepared.
-
Reaction Setup : The reactants are added to a round-bottomed flask containing a suitable catalyst, such as polyphosphoric acid or zinc chloride.[7]
-
Heating : The mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.[9]
-
Isolation : The solution is neutralized with a suitable base, such as a saturated sodium bicarbonate solution, causing the product to precipitate.[9]
-
Purification : The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from a solvent like ethanol to yield pure 2-phenylindole.[2]
Microwave-Assisted Protocol: Fischer Synthesis of 2-Phenylindole
-
Reactant Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[1]
-
Reagent Addition : Carefully add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.[1]
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[1][2]
-
Work-up : After the reaction, allow the vial to cool to room temperature (often aided by compressed air in modern reactors). Quench the reaction mixture by carefully pouring it onto crushed ice.[1][9]
-
Isolation : Neutralize the solution with a saturated sodium bicarbonate solution. Collect the resulting precipitate by vacuum filtration.[1]
-
Purification : Wash the crude product with water and recrystallize from ethanol to yield the pure 2-phenylindole.[1][2]
Mechanistic Pathway Visualization
The Fischer Indole Synthesis proceeds through several key steps, including the formation of a phenylhydrazone, a[11][11]-sigmatropic rearrangement, and subsequent aromatization. Microwave energy accelerates these transformations.
Conclusion: A Case for Modernization
The integration of microwave technology into the synthesis of indole derivatives presents a compelling argument for its adoption in both academic and industrial research.[2] The data consistently shows that MAOS not only drastically reduces reaction times from hours to minutes but also frequently leads to higher product yields and cleaner reaction profiles.[5][12] This efficiency can significantly accelerate the drug discovery process by enabling the rapid synthesis of compound libraries for screening and faster optimization of reaction conditions.[2]
Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption compared to conventional heating and often allowing for solvent-free reactions, thereby minimizing chemical waste.[4][6][11] For laboratories focused on developing novel therapeutics and materials, microwave-assisted synthesis offers a powerful, efficient, and more sustainable tool for chemical innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Indole Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative overview of the biological activity of substituted indole-2-carboxamide and indole-3-carboxamide derivatives, highlighting their potential in anticancer and antimicrobial applications. While specific experimental data for 2-methyl-1H-indole-3-carboxamide is not extensively available in the public domain, this guide will draw comparisons from closely related analogs to elucidate structure-activity relationships and underscore the therapeutic potential of this chemical class.
Anticancer Activity of Indole-2-Carboxamide Derivatives
Indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[2][3] The structural versatility of the indole core allows for substitutions that can significantly modulate their biological activity.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of a series of N-substituted indole-2-carboxamides against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | MCF-7 (Breast Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |
| 1 | N-(4-chlorophenyl) | 1.23 | 0.61 | 1.54 | [2] |
| 2 | N-(4-methoxyphenyl) | 2.15 | 1.87 | 2.43 | [2] |
| 3 | N-(4-methylphenyl) | 1.89 | 1.12 | 2.01 | [2] |
| 4 | N-benzyl | 3.45 | 2.54 | 3.87 | [2] |
| 5 | N-(4-fluorobenzyl) | 2.98 | 2.01 | 3.12 | [2] |
Key Observations:
-
Substitution on the N-phenyl ring significantly influences anticancer activity.
-
The presence of a chloro group at the 4-position of the N-phenyl ring (Compound 1 ) resulted in the most potent activity against all three cell lines.[2]
-
Electron-donating groups, such as methoxy and methyl (Compounds 2 and 3 ), generally led to a decrease in potency compared to the chloro-substituted analog.[2]
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the indole-2-carboxamide derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells (MCF-7, K-562, and HCT-116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of viable cells against the compound concentration.
Antimicrobial Activity of Indole-3-Carboxamide Derivatives
Indole-3-carboxamide analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4]
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of several indole-3-carboxamide-polyamine conjugates against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Polyamine Linker | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) | Reference |
| 6 | PA-3-4-3 | > 40 | > 40 | > 40 | [4] |
| 7 | 5-Br, PA-3-4-3 | 0.63 | 10 | 20 | [4] |
| 8 | 5-Br, PA-3-6-3 | 0.28 | > 40 | 1.1 | [4] |
| 9 | 5-Cl, PA-3-6-3 | 0.63 | > 40 | 1.3 | [4] |
Key Observations:
-
The unsubstituted indole-3-carboxamide conjugate (Compound 6 ) showed weak antimicrobial activity.[4]
-
Halogen substitution at the 5-position of the indole ring significantly enhanced antimicrobial potency.
-
The 5-bromo substituted analog with a PA-3-6-3 polyamine linker (Compound 8 ) was particularly potent against S. aureus and C. albicans.[4]
-
The nature of the polyamine linker also plays a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentrations (MICs) of the indole-3-carboxamide derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Compound Preparation: Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial and fungal suspensions were prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Signaling Pathway: EGFR Inhibition by Indole-2-Carboxamides
Several indole-2-carboxamide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.
The diagram illustrates how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a downstream signaling cascade involving RAS, RAF, MEK, and ERK, ultimately leading to gene expression and cell proliferation. Indole-2-carboxamides can inhibit this pathway by blocking the kinase activity of EGFR, thereby preventing the downstream signaling events and halting cancer cell growth.[5]
Conclusion
While specific data on this compound is limited, the comparative analysis of its structural analogs reveals important insights into the biological activities of the indole carboxamide scaffold. Substitutions on the indole ring and the carboxamide nitrogen are key determinants of their anticancer and antimicrobial potency. The data presented herein, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers engaged in the design and development of novel indole-based therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Novel Indole-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common cytotoxicity assays for evaluating novel indole-2-carboxamide derivatives, supported by experimental data from recent studies. Detailed methodologies for key assays are presented to facilitate reproducible research.
Introduction to Indole-2-Carboxamides and Cytotoxicity Testing
Indole-2-carboxamide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] The evaluation of the cytotoxic potential of these novel derivatives is a critical step in the drug discovery process, enabling the identification of lead compounds and the elucidation of their mechanisms of action. This guide focuses on the practical application and comparative analysis of prevalent in vitro cytotoxicity assays.
Data Presentation: Comparative Cytotoxicity of Novel Indole-2-Carboxamide Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various novel indole-2-carboxamide derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and primarily utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 | [3] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 | [3] |
| 6e | HCT-116 (Colon) | 4.36 | Doxorubicin | 5.57 | [3] |
| 6q | HeLa (Cervical) | 5.04 | Doxorubicin | 4.88 | [3] |
| 5d | MCF-7 (Breast) | 0.95 | Doxorubicin | 1.10 | [4] |
| 5e | MCF-7 (Breast) | 1.12 | Doxorubicin | 1.10 | [4] |
| 5h | MCF-7 (Breast) | 1.05 | Doxorubicin | 1.10 | [4] |
| 8a | KNS42 (Glioblastoma) | 2.34 | - | - | [2] |
| 8c | KNS42 (Glioblastoma) | 9.06 | - | - | [2] |
| 12c | KNS42 (Glioblastoma) | 4.10 | - | - | [2] |
| 9a | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 | - | - | [5] |
| 9a | BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for three commonly used cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives and incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures total protein content as an indicator of cell mass.[7] The SRB dye binds to basic amino acid residues of cellular proteins.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[9]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After compound incubation, centrifuge the 96-well plate at 600 x g for 10 minutes.[12] Carefully transfer the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: Prepare wells for background control (medium only), low control (untreated cells), and high control (cells treated with a lysis solution).[12][13]
-
Reaction Mixture: Prepare an LDH reaction mixture containing a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[14] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction (Optional): Add a stop solution if required by the kit manufacturer.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the low and high controls.
Mandatory Visualization
Below are diagrams illustrating a generalized experimental workflow for cytotoxicity testing and a simplified signaling pathway potentially targeted by indole-2-carboxamide derivatives.
References
- 1. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. takarabio.com [takarabio.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
In Vivo Validation of Anti-TB Activity of Indole-2-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tuberculosis (anti-TB) activity of promising indole-2-carboxamide compounds, benchmarked against established anti-TB drugs. The data presented is compiled from preclinical studies to aid in the evaluation and advancement of this novel class of anti-TB agents.
Comparative Efficacy of Indole-2-Carboxamides in Mouse Models of Tuberculosis
The following tables summarize the in vivo efficacy of selected indole-2-carboxamide compounds, namely NITD-304, NITD-349, and Compound 26, in mouse models of Mycobacterium tuberculosis infection. Efficacy is primarily measured by the reduction in bacterial load, expressed as log10 colony-forming units (CFU), in the lungs.
Table 1: Efficacy in an Acute Model of Tuberculosis Infection
This model assesses the early bactericidal activity of the compounds.
| Compound | Dose (mg/kg) | Treatment Duration | Mouse Model | Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |
| NITD-304 | 12.5 | 4 weeks | BALB/c mice (intranasal infection) | 1.24 | [1] |
| 50 | 4 weeks | 3.82 | [1] | ||
| NITD-349 | 12.5 | 4 weeks | BALB/c mice (intranasal infection) | 0.9 | [1] |
| 50 | 4 weeks | 3.4 | [1] |
Table 2: Efficacy in a Chronic Model of Tuberculosis Infection
This model evaluates the ability of the compounds to clear an established infection, which is more representative of human tuberculosis.
| Compound | Dose (mg/kg) | Treatment Duration | Mouse Model | Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |
| NITD-304 | 100 | 2 weeks | BALB/c mice (intranasal infection) | 1.11 | [1] |
| 100 | 4 weeks | 2.14 | [2] | ||
| NITD-349 | 100 | 2 weeks | BALB/c mice (intranasal infection) | 1.10 | [1] |
| 100 | 4 weeks | 2.38 | [2] | ||
| Compound 26 | 100 | 4 weeks | BALB/c mice (aerosol infection) | >2.5 | [3] |
| Rifampicin | 10 | 2 weeks | BALB/c mice (intranasal infection) | 1.29 | [1] |
| Ethambutol | 100 | 2 weeks | BALB/c mice (intranasal infection) | 0.75 | [1] |
Note: Compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) has demonstrated excellent activity in a TB aerosol lung infection model and exhibits synergy with rifampin[1][4]. An optimized formulation of Compound 26 showed superior efficacy over NITD-304 in a high-dose aerosol mouse infection model[3].
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Animal Model
-
Species: BALB/c mice are commonly used for these studies due to their susceptibility to M. tuberculosis and well-characterized immune response[1][3].
-
Housing: Mice are housed in a biosafety level 3 (BSL-3) facility in accordance with institutional animal care and use committee guidelines.
Infection Models
-
a) Intranasal Infection (for Acute and Chronic Models):
-
M. tuberculosis H37Rv is grown to mid-log phase in an appropriate liquid medium.
-
The bacterial culture is washed and resuspended in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Mice are anesthetized, and a low dose of M. tuberculosis (e.g., ~10^3 CFU) is administered intranasally in a small volume (e.g., 25 µL)[1].
-
-
b) Aerosol Infection (for Chronic Model):
-
A single-cell suspension of M. tuberculosis H37Rv is prepared.
-
Mice are placed in a whole-body inhalation exposure system (e.g., Glas-Col)[5].
-
A low dose of bacteria (e.g., 50-100 CFU) is delivered to the lungs via aerosolization of the bacterial suspension[6][7]. The inoculum size is confirmed by sacrificing a subset of mice one day post-infection and enumerating CFU in the lungs.
-
Drug Administration
-
Route: Compounds are typically administered orally via gavage to assess their potential for oral therapy[1].
-
Formulation: Indole-2-carboxamides are often formulated in a vehicle such as a microemulsion preconcentrate or a mixture of propylene glycol and Tween 80 to enhance solubility and oral bioavailability[3].
-
Dosing Regimen: Dosing is typically performed once daily for the specified treatment duration[1].
Assessment of Efficacy (CFU Enumeration)
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed[8][9].
-
Homogenization: The organs are homogenized in a suitable volume of PBS containing 0.05% Tween 80 using a tissue homogenizer[9].
-
Serial Dilution and Plating: The tissue homogenates are serially diluted in PBS with Tween 80.
-
Aliquots of the dilutions are plated onto Middlebrook 7H11 agar plates supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Counting: The number of colonies is counted, and the results are expressed as log10 CFU per organ[10].
Visualizations
Mechanism of Action of Indole-2-Carboxamides
Indole-2-carboxamides exert their anti-TB activity by inhibiting the MmpL3 transporter, a crucial component of the mycobacterial cell wall synthesis machinery. This inhibition disrupts the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, leading to a defective cell wall and ultimately bacterial death.
Caption: Mechanism of action of indole-2-carboxamides targeting the MmpL3 transporter.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for evaluating the in vivo anti-TB activity of indole-2-carboxamides.
Caption: General experimental workflow for in vivo validation of anti-TB compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing the Therapeutic Potential of Indoleamides for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. | Semantic Scholar [semanticscholar.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Indole Carboxamides in Kinase Domains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various indole carboxamide derivatives as kinase inhibitors, supported by experimental and computational data. Indole carboxamides have emerged as a promising scaffold in the design of targeted cancer therapies due to their ability to interact with the ATP-binding sites of numerous protein kinases.
This guide summarizes key quantitative data, details the experimental protocols for molecular docking studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Quantitative Data Summary
The following table summarizes the in-vitro inhibitory activity (IC50) and in-silico docking scores of selected indole carboxamide derivatives against various kinase domains. This data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Target Kinase(s) | IC50 (nM) | Docking Score (kcal/mol) | Reference Compound | Reference IC50 (nM) | Reference Docking Score (kcal/mol) |
| 5d | EGFR | 89 ± 6 | -6.90 | Erlotinib | 80 ± 5 | -7.30 |
| 5e | EGFR, CDK2 | 93 ± 8, 13 | -6.79 (EGFR) | Erlotinib, Dinaciclib | 80 ± 5, 20 | -7.30 (EGFR) |
| 5h | CDK2 | 11 | Not Reported | Dinaciclib | 20 | Not Reported |
| 5j | EGFR | 98 ± 8 | Not Reported | Erlotinib | 80 ± 5 | Not Reported |
| 5k | CDK2 | 19 | Not Reported | Dinaciclib | 20 | Not Reported |
| IV | EGFR, VEGFR-2, BRAFV600E | Not Potent | Not Reported | Erlotinib | 33 (antiproliferative) | Not Reported |
| Va | EGFR, BRAFV600E | 71 ± 06, >1000 | Not Reported | Erlotinib | 80 ± 05 | Not Reported |
| Ve | BRAFV600E | 107 | Not Reported | Erlotinib | 60 | Not Reported |
| Vf | BRAFV600E | 98 | Not Reported | Erlotinib | 60 | Not Reported |
| Vg | BRAFV600E | 85 | Not Reported | Erlotinib | 60 | Not Reported |
| Vh | BRAFV600E | 77 | Not Reported | Erlotinib | 60 | Not Reported |
| 4a | EGFR | Potent | Good Fit | Erlotinib | Not Reported | Not Reported |
| 6c | VEGFR-2 | Potent | Good Fit | Sorafenib | Not Reported | Not Reported |
Experimental Protocols
The following methodologies are representative of the protocols used in the cited studies for molecular docking of indole carboxamides into kinase domains.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., EGFR, CDK2, VEGFR-2, BRAFV600E) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools or Discovery Studio.[1] The protein is then saved in the appropriate format (e.g., PDBQT).
-
-
Ligand Preparation:
-
The 2D structures of the indole carboxamide derivatives are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms, and the file is saved in the appropriate format (e.g., PDBQT).
-
-
Grid Generation:
-
A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or key active site residues.
-
The grid box dimensions are set to be large enough to accommodate the ligand and allow for rotational and translational movements.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock.[2] The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for exploring the conformational space of the ligand within the active site of the protein.[2]
-
A set number of docking runs are performed for each ligand to ensure thorough sampling of possible binding poses.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy (or docking score) and the binding pose of the ligand in the kinase active site.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
Visualizations
Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of indole carboxamide inhibitors. These pathways are crucial for cell processes like growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Caption: A simplified representation of a kinase signaling cascade.
Experimental Workflow for Comparative Docking
This diagram outlines the typical workflow for a comparative molecular docking study, from target selection to the final analysis of results.
Caption: Workflow for a comparative molecular docking study.
References
A Comparative Guide to Catalysts for Indole Ring Formation: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The efficient construction of this heterocyclic system is a central theme in organic synthesis. This guide provides a comparative overview of the efficacy of various catalysts employed in prominent indole ring formation reactions, supported by experimental data to aid in catalyst selection and methods development.
I. Comparison of Catalytic Systems
The choice of catalyst is paramount in indole synthesis, profoundly influencing reaction yields, scope, and conditions. Below is a comparative analysis of catalysts for several classical and modern indole syntheses.
1. Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction involving the cyclization of an arylhydrazone. The choice of acid catalyst is critical and can significantly impact the reaction's efficiency.[1][2][3] Both Brønsted and Lewis acids are commonly employed.[1][3][4]
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc chloride (ZnCl₂) | Phenylhydrazine, Acetophenone | None | 170 | 0.1 | 72-80 | [5] |
| Polyphosphoric acid (PPA) | Phenylhydrazones | Toluene | Reflux | - | Varies | [2] |
| p-Toluenesulfonic acid (p-TsOH) | Phenylhydrazones | Various | Varies | - | Varies | [2] |
| Acetic acid | Phenylhydrazone of 2-azabicyclo[3.3.1]nonane | Acetic acid | Reflux | - | "Satisfactory" | [2] |
| Acidic Clay | Phenylhydrazones | - | - | - | - | [4] |
2. Palladium-Catalyzed Indole Syntheses
Palladium catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[6][7] Key named reactions include the Larock, Hegedus, and Buchwald-Hartwig amination strategies.
a) Larock Indole Synthesis
The Larock indole synthesis involves the palladium-catalyzed annulation of an ortho-haloaniline with a disubstituted alkyne.[8] The catalyst system, including the palladium source and ligands, is crucial for success.
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | o-Iodoaniline, Diphenylacetylene | K₂CO₃ | DMF | 100 | 12 | 81 | [9] |
| Pd(OAc)₂ / PPh₃ / LiCl | o-Iodoaniline, 4-Octyne | K₂CO₃ | DMF | 100 | 24 | 98 | [9] |
| 10% Pd/C | o-Iodoaniline, Terminal alkynes | NaOAc | NMP | 110-130 | 3 | High | [6] |
| Ferrocene-functionalized NHC–Pd complex | o-Iodo/bromoanilines, Internal alkynes | Cs₂CO₃ | Dioxane | 100 | 12 | up to 95 | [10] |
b) Hegedus Indole Synthesis
This method relies on the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[11]
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | o-Allylaniline | 1 equiv. Pd(II), Benzoquinone, THF, RT | 67 | [11] |
| Pd(OAc)₂ | N-Tosyl-2-allylaniline | 1 equiv. Pd(II), Benzoquinone, THF, RT | 75 | [11] |
c) Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been adapted for indole synthesis, often through intramolecular cyclization or in multicomponent reactions.[12][13][14] The choice of phosphine ligand is critical for catalytic efficiency.[13]
| Catalyst System | Application | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XantPhos | N-Arylation of halotryptophans | Cs₂CO₃ | Toluene | Varies | up to 95 | [15] |
| Pd₂(dba)₃ / DPPF | Multicomponent indole synthesis | Cs₂CO₃ | Toluene | 130 | up to 85 | [14] |
| tBu-XPhos-Pd-G1 precatalyst | Amination of 5-bromoindole with aniline | K₃PO₄ | Dioxane/H₂O | 65 | 85 | [16] |
3. Other Transition Metal Catalysts
While palladium dominates the field, other transition metals like copper, rhodium, silver, and cobalt have emerged as effective catalysts for specific indole-forming transformations.
| Catalyst | Reaction Type | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / Ligand | C-N cross-coupling | N-Boc aryl hydrazine, cyclic vinyl triflate | Toluene | 50 | up to 95 | [17] |
| AgSbF₆ | Intramolecular hydroamination | o-Alkynylanilines | DCE | 45 | up to excellent | [18] |
| Rh₂(OAc)₄ | Denitrogenative annulation | Triazole-based benzyl anilines | - | - | High | [19] |
| Co(acac)₂ / Ligand | Reductive cyclization | o-Nitro-β,β-diarylstyrenes | Dioxane | 100 | up to 99 | [7] |
II. Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for key indole syntheses.
1. Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[20]
-
Step 2: Cyclization: The dried acetophenone phenylhydrazone (50 g, 0.24 mol) is mixed with anhydrous zinc chloride (200 g) and heated in a sand bath to 170 °C for 10 minutes. The hot mixture is poured into a beaker, and after cooling, 200 mL of dilute hydrochloric acid is added. The mixture is stirred, and the crude 2-phenylindole is collected by filtration.[20]
-
Purification: The crude product is purified by recrystallization from ethanol to yield 72-80% of 2-phenylindole.[20]
2. Larock Indole Synthesis of 2,3-Disubstituted Indoles
-
General Procedure: To a solution of the ortho-iodoaniline (1.0 mmol) and the alkyne (1.2 mmol) in DMF (5 mL) are added K₂CO₃ (2.0 mmol), n-Bu₄NCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol). The mixture is heated at 100 °C under a nitrogen atmosphere for the time specified. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
3. Buchwald-Hartwig Amination for N-Arylation of 5-Bromoindole
-
Procedure: In a glovebox, a vial is charged with 5-bromoindole (0.2 mmol), aniline (0.24 mmol), K₃PO₄ (0.4 mmol), and the tBu-XPhos-Pd-G1 precatalyst (0.004 mmol). Dioxane (1 mL) and water (0.1 mL) are added. The vial is sealed and heated at 65 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by flash chromatography to afford the N-arylated indole.[16]
III. Visualizing Reaction Workflows
Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Catalytic Cycle for Palladium-Catalyzed Larock Indole Synthesis
Caption: Simplified catalytic cycle for the Larock indole synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Indole-2-Carboxamides as Dual EGFR/CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The information presented is compiled from recent studies and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Inhibitory and Antiproliferative Activities
The following tables summarize the quantitative data for different series of indole-2-carboxamide derivatives, comparing their inhibitory potency against EGFR and CDK2 (IC50 values) and their antiproliferative activity against various cancer cell lines (GI50 values).
Table 1: Inhibitory Activity of 5-substituted-3-ethylindole-2-carboxamides against EGFR and CDK2 [1][2]
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5c | 124 ± 11 | 46 ± 5 |
| 5g | 98 ± 9 | 33 ± 4 |
| 5i | 92 ± 8 | 24 ± 2 |
| 5j | 85 ± 7 | 16 ± 2 |
| Erlotinib (Reference) | 80 ± 5 | - |
| Dinaciclib (Reference) | - | 20 |
Table 2: Antiproliferative Activity of 5-substituted-3-ethylindole-2-carboxamides [1][2][3]
| Compound | Mean GI50 (nM) |
| 5g | 55 |
| 5i | 49 |
| 5j | 37 |
| Erlotinib (Reference) | 33 |
Table 3: Inhibitory and Antiproliferative Activity of Indole-2-carboxamide Derivatives [4][5][6][7]
| Compound | EGFR IC50 (µM) | CDK2 IC50 (µM) | GI50 against MCF-7 (µM) |
| 5d | - | 23 | 1.20 |
| 5e | - | 13 | 0.95 |
| 5h | - | - | 1.50 |
| 5i | - | 27 | 1.10 |
| 5j | - | 34 | 1.05 |
| 5k | - | 19 | 1.30 |
| Doxorubicin (Reference) | - | - | 1.10 |
| Dinaciclib (Reference) | - | 20 (nM) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
EGFR Tyrosine Kinase (TK) Inhibitory Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Test compounds (indole-2-carboxamides) and reference inhibitor (Erlotinib).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well microtiter plates.
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme like HRP).
-
Substrate for the reporter enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
-
-
Procedure:
-
Coat the wells of a 96-well plate with the peptide substrate and incubate overnight at 4°C.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compounds at various concentrations to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant EGFR kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by washing the wells.
-
Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the substrate for the reporter enzyme and incubate until a color change is observed.
-
Stop the color development reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
CDK2 Inhibitory Assay
This assay measures the inhibition of CDK2's ability to phosphorylate a substrate.
-
Materials:
-
Active CDK2/Cyclin A or E complex.
-
Substrate (e.g., Histone H1 or a synthetic peptide).
-
ATP, [γ-33P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.
-
Test compounds (indole-2-carboxamides) and reference inhibitor (Dinaciclib).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
96-well plates.
-
For radiometric assay: Phosphocellulose paper, scintillation fluid, and a scintillation counter.
-
For luminescence-based assay (e.g., ADP-Glo™): Reagents to detect ADP production.
-
-
Procedure (Radiometric):
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin complex, and the substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MTT Antiproliferative Assay
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds (indole-2-carboxamides) and a reference drug (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization agent (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for validating the dual inhibitory activity of indole-2-carboxamides.
Caption: EGFR Signaling Pathway and Inhibition by Indole-2-carboxamides.
Caption: CDK2/Cyclin E Regulation of G1/S Transition and Inhibition.
Caption: Experimental Workflow for Validating Dual Inhibitory Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.kr]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Indole, a privileged heterocyclic scaffold found in numerous natural and synthetic compounds, has emerged as a promising framework for the design of new antibacterial drugs. This guide provides a comparative analysis of the antibacterial spectrum of various indole derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Data Summary of Antibacterial Activity
The antibacterial efficacy of indole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative indole derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Indole Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [1] |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [1] |
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | [2] |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 | [2] |
| Indole-thiadiazole (2c) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [1] |
| Indole-triazole (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [1] |
| Various Synthesized Compounds | Escherichia coli | >0.09 | [1] |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [3][4] |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [3][4] |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 512 | [3][4] |
| SMJ-2 | Multidrug-resistant Gram-positive bacteria | - | [5][6][7] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-50 | [8] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-50 | [8] |
Note: A lower MIC value indicates greater antibacterial potency. "-" indicates that a specific value was not provided in the cited source, although activity was reported.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following are detailed methodologies commonly employed in the studies cited.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.[1] Several colonies are then used to inoculate a sterile saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The bacterial suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The indole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1][2] A series of twofold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[1]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the indole derivative at which there is no visible growth of the bacteria.
Tube Dilution Technique
The tube dilution method is a classical technique for MIC determination.[1][2]
-
Preparation of Bacterial Culture: A loopful of a bacterial colony is inoculated into a tube containing a suitable broth medium and incubated to achieve a logarithmic growth phase.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the indole derivatives are prepared in a series of test tubes containing a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[2]
-
Inoculation and Incubation: Each tube is inoculated with a standardized bacterial suspension. The tubes are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that prevents visible turbidity or growth in the tube.[2]
Visualizing Experimental Processes and Mechanisms
To better understand the experimental workflow and the potential mechanisms of action of indole derivatives, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Postulated Mechanism of Action for an Indole Derivative (SMJ-2).
Discussion of Antibacterial Spectrum
Indole derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria.[2] Some derivatives exhibit potent activity against multidrug-resistant strains, such as MRSA and XDRAB, highlighting their potential to address the challenge of antibiotic resistance.[1][3]
The antibacterial activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. For instance, the introduction of halogen atoms, such as in 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, has been shown to enhance activity against S. aureus.[8] Furthermore, the incorporation of other heterocyclic moieties, like 1,2,4-triazole and 1,3,4-thiadiazole, can also modulate the antibacterial spectrum and potency.[1][2]
The mechanisms of action for indole derivatives are diverse. Some compounds, like SMJ-2, are reported to inhibit respiratory metabolism and disrupt the bacterial membrane potential.[5][7] This particular derivative was also found to interfere with the mevalonate pathway, which is involved in the synthesis of staphyloxanthin, an antioxidant that protects the pathogen from reactive oxygen species.[7] Other indole derivatives may act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics.[9]
References
- 1. turkjps.org [turkjps.org]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]
- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Metabolic Stability of Novel Indole-2-Carboxamide Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of novel indole-2-carboxamide inhibitors, a promising class of therapeutic agents, with alternative compounds. The information presented is supported by experimental data from in vitro assays, including detailed protocols, to assist researchers in evaluating and selecting drug candidates with favorable pharmacokinetic profiles.
Introduction to Indole-2-Carboxamide Inhibitors and Metabolic Stability
Indole-2-carboxamides are a versatile scaffold that has yielded potent inhibitors for a range of therapeutic targets, including the mycobacterial membrane protein large 3 (MmpL3) for tuberculosis and targets in Plasmodium falciparum for malaria. A critical aspect of drug development is the assessment of a compound's metabolic stability, which determines its half-life and oral bioavailability. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy. The primary site of drug metabolism is the liver, where enzymes in liver microsomes (Phase I) and hepatocytes (Phase I and II) play a crucial role. Therefore, in vitro assays using these systems are vital for early-stage drug discovery.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of various indole-2-carboxamide inhibitors and their comparators. The data is presented as intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug. A lower CLint value indicates greater metabolic stability.
Anti-Tubercular Indole-2-Carboxamide MmpL3 Inhibitors
Several indole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis. Structural modifications, such as the addition of chloro, fluoro, or cyano groups to the indole ring, have been shown to significantly improve metabolic stability.[1][2][3]
| Compound Class | Compound/Analogue | Human Liver Microsomal CLint (μL/min/mg) | Mouse Liver Microsomal CLint (μL/min/mg) | Reference |
| Indole-2-Carboxamide | Analogue 1 (Initial Hit) | - | High | [2] |
| Analogue with 4,6-dichloro and 4,4-dimethylcyclohexyl substitutions | - | Improved Stability | [1] | |
| Compound 26 (4,6-difluoro derivative) | Superior ADMET properties | Superior ADMET properties | [4] | |
| Other MmpL3 Inhibitors | SQ109 | - | - | [5][6] |
| BM212 | - | - | [5][6] | |
| AU1235 | - | - | [5][6] |
Note: Direct comparative CLint values for other MmpL3 inhibitors under the same experimental conditions were not available in the searched literature. Researchers are encouraged to evaluate them in parallel with indole-2-carboxamide candidates.
Anti-Malarial Indole-2-Carboxamide Inhibitors
Indole-2-carboxamide derivatives have also shown promise as antimalarial agents. Optimization of this series has led to compounds with improved potency and metabolic stability.[7][8][9]
| Compound Class | Compound/Analogue | Human Microsomal CLint (hMics) (μL/min/mg) | Rat Hepatocyte CLint (R Heps) (μL/min/10⁶ cells) | Reference |
| Indole-2-Carboxamide | 6a (Initial Hit) | 4.6 | 14.6 | [8] |
| 6x (Optimized Analogue) | 3 | 2 | [7][8][9] | |
| Comparator | Chloroquine | Potent antiplasmodial activity | - | [7][10] |
Note: Direct metabolic stability data for chloroquine in the same assays was not provided in the comparative studies.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below.
Human Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.[11]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls. Thaw the pooled HLMs on ice. Prepare the NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C.
-
Initiation: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed HLM suspension and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
k = (ln(C1) - ln(C2)) / (t2 - t1)
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Cryopreserved Hepatocyte Stability Assay
This assay evaluates both Phase I and Phase II metabolism in a more physiologically relevant system.[12][13][14][15]
Materials:
-
Cryopreserved human or animal hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E supplemented with serum and other factors)
-
Collagen-coated culture plates
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol and seed them onto collagen-coated plates. Allow the cells to attach and form a monolayer.
-
Compound Incubation: Prepare working solutions of the test compounds and controls in incubation medium. Remove the plating medium from the hepatocytes and add the compound-containing medium (e.g., 1 µM final concentration).
-
Time Points: Incubate the plates at 37°C in a humidified incubator. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.
-
Reaction Termination: Terminate the metabolic activity in the collected samples by adding a suitable organic solvent like acetonitrile.
-
Sample Processing: Process the samples for LC-MS/MS analysis, which may include centrifugation to remove cellular debris.
-
Analysis: Quantify the concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing to the number of hepatocytes per well.
-
CLint (µL/min/10⁶ cells) = (0.693 / t1/2) * (incubation volume / 10⁶ cells)
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for metabolic stability assays and a relevant signaling pathway for a class of indole-2-carboxamide inhibitors.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by indole-2-carboxamides.
Conclusion
The metabolic stability of novel indole-2-carboxamide inhibitors is a critical parameter that can be effectively evaluated using in vitro human liver microsomal and hepatocyte stability assays. The data presented in this guide demonstrates that structural modifications to the indole-2-carboxamide scaffold can significantly enhance metabolic stability. By employing the detailed experimental protocols provided, researchers can generate robust and comparable data to inform the selection and optimization of drug candidates with improved pharmacokinetic properties, ultimately increasing the likelihood of clinical success.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methyl-1H-indole-3-carboxamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2-methyl-1H-indole-3-carboxamide, a compound that should be treated as potentially hazardous. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[1][7] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust or splashes, preventing serious irritation.[1][7] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[1][7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder or if aerosolization is possible, to avoid respiratory tract irritation.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation: Treat all materials contaminated with this compound as hazardous waste. This includes the primary compound, any solutions containing it, and contaminated consumables such as gloves, weighing papers, and pipette tips.
-
Containerization:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Spill Management:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. orgsyn.org [orgsyn.org]
Essential Safety and Operational Guide for 2-methyl-1H-indole-3-carboxamide
This guide provides immediate safety, handling, and disposal protocols for 2-methyl-1H-indole-3-carboxamide, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial when handling this compound to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles or safety glasses with side shields are recommended.[1][2][3] In situations with a higher risk of splashing, a face shield should also be worn.[3] |
| Skin Protection | Gloves | Use compatible, chemical-resistant gloves.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][4][5] This may include a lab coat or chemical-resistant coveralls. | |
| Footwear | Protective boots may be necessary depending on the scale and nature of the work.[1] | |
| Respiratory Protection | Respirator | A government-approved respirator should be used, especially in areas with inadequate ventilation.[1][5] The type of respirator will depend on the potential for airborne exposure. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2][4]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][2] Do not breathe in dust, fumes, or vapors.[2][4]
-
Hygiene: Wash hands and face thoroughly after handling the compound.[1][2][4] Do not eat, drink, or smoke in the work area.[4][5]
-
Spills: In case of a spill, ensure the area is well-ventilated.[1] Use appropriate PPE and absorb the spill with inert material, then place it in a suitable container for disposal.[2]
Storage:
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4][5] Seek medical attention if irritation persists.[1][2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4][5] Remove contaminated clothing and wash it before reuse.[1][2][4] If skin irritation occurs, get medical advice.[1][2][4]
-
Inhalation: Move the person to fresh air.[1][4][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[4][5]
-
Ingestion: Rinse mouth with water.[1][4] Call a poison center or doctor if you feel unwell.[4][5]
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][5] Do not let the product enter drains.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
